N-acetyl-N-butan-2-ylacetamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
19264-30-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-acetyl-N-butan-2-ylacetamide |
InChI |
InChI=1S/C8H15NO2/c1-5-6(2)9(7(3)10)8(4)11/h6H,5H2,1-4H3 |
InChI Key |
YSBSJMAMWIVBFC-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C(=O)C)C(=O)C |
Canonical SMILES |
CCC(C)N(C(=O)C)C(=O)C |
Synonyms |
N-Acetyl-N-(1-methylpropyl)acetamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-acetyl-N-butan-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for N-acetyl-N-butan-2-ylacetamide, a tertiary amide with potential applications in chemical and pharmaceutical research. Due to the limited availability of direct synthesis protocols in the current literature, this document outlines a robust two-step approach. The synthesis involves the initial formation of the secondary amide, N-butan-2-ylacetamide, followed by a subsequent N-acetylation to yield the target compound.
This guide provides detailed experimental protocols adapted from established methodologies for similar chemical transformations. It also includes a comprehensive table of the physicochemical properties of the starting materials and the intermediate product to aid in characterization and handling.
I. Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the nucleophilic acyl substitution reaction of sec-butylamine with an acetylating agent to form the intermediate, N-butan-2-ylacetamide. The second step is the N-acetylation of this secondary amide to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
II. Physicochemical Data of Reactants and Intermediate
A summary of the key physical and chemical properties of the reactants and the synthesized intermediate, N-butan-2-ylacetamide, is provided below for reference.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| sec-Butylamine | Butan-2-amine | C₄H₁₁N | 73.14 | 63 | -104 |
| Acetyl Chloride | Ethanoyl chloride | C₂H₃ClO | 78.50 | 52 | -112 |
| Acetic Anhydride | Ethanoic anhydride | C₄H₆O₃ | 102.09 | 139.8 | -73.1 |
| N-butan-2-ylacetamide | N-butan-2-ylacetamide | C₆H₁₃NO | 115.17 | 226-228 | 39-42 |
III. Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the proposed synthesis pathway. These are adapted from standard laboratory procedures for acylation reactions.
Step 1: Synthesis of N-butan-2-ylacetamide
This procedure describes the acylation of sec-butylamine using acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Workflow for the synthesis of the N-butan-2-ylacetamide intermediate.
Materials:
-
sec-Butylamine
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sec-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-butan-2-ylacetamide.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol details the N-acetylation of the secondary amide intermediate, N-butan-2-ylacetamide, using acetic anhydride.
Materials:
-
N-butan-2-ylacetamide
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-butan-2-ylacetamide (1.0 eq) in an excess of acetic anhydride. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
IV. Data Presentation
As the target compound, this compound, is not widely characterized in the literature, a comprehensive quantitative data table is not available. However, based on the properties of the intermediate and analogous diacetylated amines, the following estimations can be made.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State | Expected Boiling Point (°C) |
| This compound | C₈H₁₅NO₂ | 157.21 | Liquid | > 200 |
V. Logical Relationships and Workflow
The overall synthesis strategy follows a logical progression from a primary amine to a secondary amide, and finally to a tertiary amide. This stepwise approach allows for controlled acetylation and purification at each stage.
Physicochemical Properties of N-acetyl-N-butan-2-ylacetamide: A Technical Review
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the available physicochemical data for the compound N-acetyl-N-butan-2-ylacetamide. A comprehensive search of scientific literature and chemical databases was conducted to collate information regarding its structural and chemical properties. However, this investigation revealed a significant lack of specific experimental data for the target molecule. This guide presents the findings and discusses the challenges in providing a detailed technical overview for this particular compound.
Compound Identification
A primary challenge in characterizing this compound is the limited availability of information in public chemical databases and scientific literature. Searches for this specific chemical name did not yield a dedicated entry with a registered CAS number or extensive experimental data. The information available often pertains to structurally similar but distinct molecules.
For clarity, the predicted structural details of this compound are:
-
IUPAC Name: N-acetyl-N-(butan-2-yl)acetamide
-
Molecular Formula: C₈H₁₅NO₂
-
Structure:
It is crucial to distinguish this compound from similar molecules for which data is available, such as:
-
N-butan-2-ylacetamide: This is a secondary amide, lacking the second acetyl group present in the target compound.[1]
-
N-acetyl-N-butylacetamide: This is an isomer of the target compound where the butyl group is a straight chain (n-butyl) rather than the secondary butyl (butan-2-yl) group.
Physicochemical Data
Due to the absence of specific experimental studies on this compound, a table of experimentally determined physicochemical properties cannot be provided. While computational predictions are possible, they fall outside the scope of this technical guide, which focuses on experimentally verified data.
Experimental Protocols
Detailed experimental methodologies for the determination of key physicochemical properties such as melting point, boiling point, solubility, pKa, and LogP for this compound are not available in the public domain. Standard laboratory procedures for these measurements would likely be applicable, but have not been specifically documented for this compound.
Synthesis and Experimental Workflows
Caption: A potential synthetic workflow for this compound.
Signaling Pathways and Biological Activity
There is no information available in scientific literature regarding the biological activity or any associated signaling pathways of this compound. Therefore, a diagrammatic representation of such pathways cannot be created.
Conclusion
This technical guide highlights the significant gap in the available scientific literature and chemical databases concerning the physicochemical properties of this compound. While the chemical structure can be inferred from its name, a lack of experimental data prevents a detailed characterization. Further research, including the synthesis and experimental determination of its physicochemical properties, is required to provide a comprehensive understanding of this compound for researchers, scientists, and drug development professionals. It is recommended that any future work on this molecule includes thorough documentation and publication of its fundamental chemical and physical characteristics.
References
In-Depth Technical Guide: Spectral Data of N-acetyl-N-butan-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for the novel compound N-acetyl-N-butan-2-ylacetamide. Due to the current lack of publicly available experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to support researchers in the identification and characterization of this compound and to provide a framework for its experimental investigation.
Introduction
This compound is a tertiary amide containing a sec-butyl group attached to a di-acetylated nitrogen atom. While the individual functional groups are common in organic chemistry and pharmacology, the spectral characteristics of this specific combination have not been extensively documented. Understanding the NMR, IR, and MS profiles of this compound is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide addresses this knowledge gap by providing detailed predicted spectral data and a proposed synthetic protocol.
Proposed Synthesis
A viable method for the synthesis of this compound is the N,N-diacetylation of butan-2-amine. This can be achieved through the reaction of butan-2-amine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Experimental Protocol: N,N-Diacetylation of Butan-2-amine
Materials:
-
Butan-2-amine
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butan-2-amine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Spectral Data
The following spectral data are predicted based on the analysis of structurally similar compounds, including N-sec-butylacetamide and other N,N-diacetylated amines.
Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.30 | s | 6H | Protons of the two acetyl groups |
| ~4.20 | m | 1H | Methine proton on the sec-butyl group |
| ~1.60 | m | 2H | Methylene protons of the sec-butyl group |
| ~1.20 | d | 3H | Methyl protons adjacent to the methine |
| ~0.90 | t | 3H | Terminal methyl protons of the sec-butyl group |
Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Carbonyl carbons of the two acetyl groups |
| ~55.0 | Methine carbon of the sec-butyl group |
| ~28.0 | Methylene carbon of the sec-butyl group |
| ~22.0 | Methyl carbons of the two acetyl groups |
| ~19.0 | Methyl carbon adjacent to the methine |
| ~11.0 | Terminal methyl carbon of the sec-butyl group |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretching (alkane) |
| ~1700 | Strong | C=O stretching (amide carbonyl) |
| ~1370 | Medium | C-H bending (methyl) |
| ~1250 | Medium | C-N stretching |
Predicted Mass Spectrometry (MS) Data
-
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Identity of Fragment |
| 157 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃CO]⁺ |
| 86 | [M - CH₃CONH₂]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ |
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound from butan-2-amine.
Caption: Proposed synthesis of this compound.
Conclusion
This technical guide provides a foundational set of predicted spectral data for this compound, alongside a detailed experimental protocol for its synthesis. While these data are theoretical, they are grounded in the established principles of chemical spectroscopy and analysis of analogous structures. It is anticipated that this information will be a valuable resource for researchers working on the synthesis, identification, and characterization of this and related compounds. Experimental verification of these predictions is encouraged to further validate and refine the data presented herein.
An In-depth Technical Guide on the Potential Biological Activity of N-acetyl-N-butan-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-N-butan-2-ylacetamide is a chemical entity with limited documented biological activity. However, its structural relationship to a class of compounds known as N-acetyl-N-arylacetamides and other N-acetyl-N-substituted acetamides, which have been investigated for anticonvulsant and analgesic properties, suggests that it may possess similar pharmacological effects. This technical guide provides a comprehensive overview of the potential biological activity of this compound, focusing on its potential as an anticonvulsant. Detailed experimental protocols for preclinical screening, hypothetical data presentation, and workflow visualizations are included to guide future research in this area.
Introduction
Potential Biological Activity: Anticonvulsant Effects
Based on the structure-activity relationships of related N-acetyl-N-substituted acetamides, the primary hypothesized biological activity for this compound is anticonvulsant activity. The evaluation of this activity typically involves a battery of standardized in vivo tests in animal models. The two most common initial screening models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These tests are used to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively. Additionally, a neurotoxicity screen is crucial to assess the potential for motor impairment.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][2][3]
-
Animals: Male albino mice (25-30g) are commonly used.[4]
-
Apparatus: An electro-convulsometer with corneal or ear-clip electrodes.
-
Procedure:
-
Animals are divided into vehicle control and test compound groups.
-
The test compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes.[1]
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint for protection.[1]
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and identifies compounds that can elevate the seizure threshold.[2][5]
-
Animals: Male albino mice (25-30g).
-
Chemicals: Pentylenetetrazole (PTZ) is used as the chemoconvulsant.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After the appropriate absorption time, a dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.[5]
-
Animals are placed in individual observation cages and monitored for the onset of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.[5]
-
The absence of clonic seizures for at least a 5-second period is considered protection.
-
-
Data Analysis: The ED50, the dose protecting 50% of animals from clonic seizures, is determined.
Neurotoxicity Screening (Rotarod Test)
This test assesses for motor impairment, a common side effect of CNS-active drugs.[6][7][8]
-
Animals: Male albino mice (25-30g).
-
Apparatus: A rotarod apparatus, which is a rotating rod.
-
Procedure:
-
Mice are trained to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-3 minutes).[6]
-
Only animals that successfully complete the training are used for the experiment.
-
On the test day, the animals are treated with the test compound or vehicle.
-
At various time points after administration, the mice are placed back on the rotarod.
-
The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
-
Data Analysis: The dose of the compound that causes 50% of the animals to fail the test (TD50) is calculated.
Data Presentation
Quantitative data from these preclinical tests should be summarized in a clear and structured format to allow for easy comparison and interpretation. The Protective Index (PI), calculated as TD50/ED50, is a crucial metric for evaluating the therapeutic window of a potential anticonvulsant. A higher PI indicates a wider margin between the therapeutic and toxic doses.
Table 1: Hypothetical Anticonvulsant and Neurotoxicity Profile of this compound
| Test Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | MES PI (TD50/ED50) | scPTZ PI (TD50/ED50) |
| This compound | 150 | >300 | 450 | 3.0 | >1.5 |
| Phenytoin (Standard) | 9.5 | Inactive | 68 | 7.2 | - |
| Ethosuximide (Standard) | Inactive | 130 | >500 | - | >3.8 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the preclinical evaluation of anticonvulsant activity.
Putative Mechanism of Action - A Simplified Overview
While the exact mechanism of action for this compound is unknown, many anticonvulsants that are effective in the MES test act by modulating voltage-gated sodium channels. Compounds active in the scPTZ test often interact with the GABAergic system or T-type calcium channels.[9]
Caption: Potential anticonvulsant mechanisms of action.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with potential for CNS activity, particularly as an anticonvulsant, based on the established profile of structurally related compounds. The experimental protocols and workflows detailed in this guide provide a clear path for the initial preclinical evaluation of this compound. Future research should focus on synthesizing this compound and subjecting it to the described screening models to determine its ED50 and TD50 values. Should promising activity be observed, further studies to elucidate its precise mechanism of action and to explore structure-activity relationships through the synthesis of analogs would be warranted.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 4. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
N-acetyl-N-butan-2-ylacetamide: A Compound Undisclosed in Current Scientific Literature
A comprehensive review of scientific databases and literature reveals a significant absence of information regarding the synthesis, biological activity, and mechanism of action for the compound N-acetyl-N-butan-2-ylacetamide. As such, a technical guide on its speculative mechanism of action cannot be constructed based on current knowledge.
Extensive searches in chemical and biological databases, including PubChem and Guidechem, and broad queries for pharmacological or biological activity have not yielded any specific data for this compound. The scientific literature does contain information on structurally related acetamide derivatives, which have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects[1][2][3]. For instance, various N-(substituted phenyl)acetamide and N-(thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their potential as therapeutic agents[2][3]. Additionally, studies on compounds like 2-(2-oxopyrrolidin-1-yl)acetamide derivatives have shown psychotropic and cerebroprotective effects[4].
However, it is crucial to note that speculating on the mechanism of action of this compound based on these structurally similar compounds would be scientifically unsound without any direct experimental evidence. The biological activity of a molecule is highly dependent on its specific three-dimensional structure and chemical properties, and small structural modifications can lead to vastly different pharmacological profiles.
While chemical databases provide information on related molecules such as N-acetyl-N-butan-2-yl-3-methylbutanamide[5], N-Butylacetamide[6], and N-sec-Butylacetamide[7], these are distinct chemical entities. The data available for these compounds, which includes chemical properties and identifiers, does not offer a basis for speculating on the specific biological function of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Structure and Conformation of N-acetyl-N-butan-2-ylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation and conformational analysis of N-acetyl-N-butan-2-ylacetamide, a disubstituted amide with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide outlines the theoretical principles and methodologies that would be employed in its synthesis and characterization.
Synthesis and Structural Elucidation
The synthesis and confirmation of the chemical structure of this compound would involve a combination of a targeted synthetic route and a suite of spectroscopic techniques.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the acylation of N-butan-2-ylacetamide. This precursor can be readily synthesized from sec-butylamine and an acetylating agent. The second acetyl group is then introduced to form the target N,N-diacylamine (imide).
Experimental Protocol: Synthesis of this compound
-
Synthesis of N-butan-2-ylacetamide: To a solution of sec-butylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled in an ice bath, is slowly added acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq). A base, such as triethylamine or pyridine (1.1 eq), is included to neutralize the generated acid. The reaction is stirred for several hours at room temperature. Upon completion, the reaction mixture is washed with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield N-butan-2-ylacetamide.
-
Acylation of N-butan-2-ylacetamide: The N-butan-2-ylacetamide (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran. A strong base, such as sodium hydride (1.1 eq), is carefully added to deprotonate the amide nitrogen. The resulting anion is then treated with acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) at a low temperature, which is then allowed to warm to room temperature. The reaction is quenched by the careful addition of water. The product, this compound, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification can be achieved by column chromatography or distillation.
Spectroscopic Structural Elucidation
The definitive identification of this compound would rely on a combination of spectroscopic methods.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.
Experimental Protocol: NMR Spectroscopy
A sample of the purified product would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 - 2.6 | s | 6H | -C(O)CH₃ (two acetyl groups) |
| ~4.5 - 4.8 | m | 1H | N-CH(CH₃)CH₂CH₃ |
| ~1.6 - 1.8 | m | 2H | N-CH(CH₃)CH₂CH₃ |
| ~1.2 - 1.4 | d | 3H | N-CH(CH₃)CH₂CH₃ |
| ~0.8 - 1.0 | t | 3H | N-CH(CH₃)CH₂CH₃ |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -C=O (two carbonyls) |
| ~55 | N-CH(CH₃)CH₂CH₃ |
| ~28 | N-CH(CH₃)CH₂CH₃ |
| ~22 | -C(O)CH₃ (two methyls) |
| ~19 | N-CH(CH₃)CH₂CH₃ |
| ~11 | N-CH(CH₃)CH₂CH₃ |
1.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
The sample would be introduced into a mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI). A high-resolution mass spectrum (HRMS) would be obtained to confirm the elemental composition.
Predicted Fragmentation Pattern (EI-MS):
The molecular ion peak [M]⁺ would be observed at m/z = 157. Key fragmentation pathways would likely involve:
-
Loss of an acetyl group (-COCH₃): A prominent peak at m/z = 114.
-
Loss of the sec-butyl group (-C₄H₉): A peak at m/z = 100.
-
Cleavage of the N-C(sec-butyl) bond: A peak corresponding to the sec-butyl cation at m/z = 57.
-
McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate or in a suitable solvent.
Predicted Characteristic IR Absorption Bands:
As an N,N-diacylamine (imide), the most characteristic feature in the IR spectrum of this compound would be the carbonyl stretching vibrations. Unlike simple amides, acyclic imides often show two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 - 1700 | Strong | Asymmetric C=O stretch |
| ~1700 - 1670 | Strong | Symmetric C=O stretch |
| ~2960 - 2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1370 | Medium | C-H bending (CH₃) |
The absence of an N-H stretching band (typically around 3300 cm⁻¹) would be a key indicator of the di-acylated nitrogen.
Conformational Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, the key areas of conformational interest are the rotation around the N-C(O) bonds and the N-C(sec-butyl) bond, as well as the conformations of the sec-butyl group itself.
Rotation Around the N-C(O) Bonds
Due to the delocalization of the nitrogen lone pair electrons into the two adjacent carbonyl groups, the N-C(O) bonds have significant double bond character. This results in a high rotational barrier, leading to planar and relatively rigid amide-like structures.[2][3][4] The molecule is expected to exist as a mixture of rotational isomers (rotamers) where the two acetyl groups and the sec-butyl group are arranged differently with respect to each other. The most stable conformers will seek to minimize steric hindrance.
Conformations of the sec-Butyl Group
The sec-butyl group can also adopt different conformations due to rotation around its C-C single bonds. Similar to n-butane, the most stable arrangement will be the anti-periplanar conformation, which minimizes steric interactions between the methyl and ethyl groups.[5]
Experimental and Computational Protocols for Conformational Analysis
-
Variable-Temperature NMR (VT-NMR): By acquiring NMR spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to different rotamers. This would allow for the determination of the energy barrier to rotation around the N-C(O) bonds.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide information about through-space proximity of protons, helping to determine the preferred rotational isomers.
-
Computational Modeling: Density functional theory (DFT) or other high-level ab initio calculations can be used to model the different possible conformations, calculate their relative energies, and predict the rotational energy barriers. This computational approach would be invaluable in the absence of extensive experimental data.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, structural elucidation, and conformational analysis of this compound. While direct experimental data is not currently available, the application of established synthetic methodologies and a combination of advanced spectroscopic and computational techniques would allow for a thorough characterization of this molecule. Such a detailed understanding is a prerequisite for its potential application in drug design and development, where precise molecular structure and conformation are critical determinants of biological activity.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Barriers to rotation about the amide (N–CO) and sulphenamide (N–S) bonds in methyl N-arylsulphenyl-N-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on N-acetyl-N-butan-2-ylacetamide
Disclaimer: Following a comprehensive review of scientific literature and chemical databases, it has been determined that N-acetyl-N-butan-2-ylacetamide is not a known or previously documented compound. As such, there is no historical data regarding its discovery, nor are there published experimental studies or established signaling pathways associated with it.
This technical guide has been constructed to serve as a prospective document for researchers, scientists, and drug development professionals. The information presented herein is hypothetical, based on established principles of organic chemistry and extrapolation from structurally related compounds. The experimental protocols, data, and diagrams are provided as a predictive framework for its potential synthesis and characterization.
Introduction and Hypothetical Profile
This compound is a putative N,N-diacylated secondary amine. Structurally, it consists of a butan-2-yl (sec-butyl) group and two acetyl groups attached to a central nitrogen atom. The presence of two carbonyl groups is expected to significantly influence the electronic properties of the nitrogen atom, rendering the lone pair less basic and nucleophilic compared to its parent amine, sec-butylamine. This diacetamide structure is analogous to other known diacetylated amines, which are often studied in the context of metabolism, chemical derivatization, and polymer chemistry.[1][2][3]
This document outlines a proposed synthetic pathway, predicted analytical data, and a framework for the characterization of this novel compound.
Proposed Synthesis
The most direct and conventional method for the synthesis of this compound would be the exhaustive N-acylation of sec-butylamine. This type of reaction is typically performed using a strong acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or under conditions that drive the reaction to completion.[4][5][6]
Objective: To synthesize this compound by diacetylation of sec-butylamine.
Materials:
-
sec-Butylamine (1.0 eq)
-
Acetic Anhydride (≥ 2.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
1M Hydrochloric Acid (for washing)
-
Saturated Sodium Bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sec-butylamine (1.0 eq) in pyridine.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the mono-acetylated intermediate (N-sec-butylacetamide).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product via flash column chromatography on silica gel or distillation to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Quantitative and Analytical Data
No experimental data exists for this compound. The following table summarizes predicted properties based on its chemical structure and data from known structural analogs like N-acetyl-N-butylacetamide and N-sec-butylacetamide.[7][8][9]
| Property | Predicted Value / Characteristic | Analog Compound Data |
| Molecular Formula | C₈H₁₅NO₂ | N-acetyl-N-butylacetamide: C₈H₁₅NO₂[7] |
| Molecular Weight | 157.21 g/mol | N-acetyl-N-butylacetamide: 157.21 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | Estimated > 200 °C (Higher than mono-acetylated analog due to increased molecular weight and polarity) | N-sec-butylacetamide: ~195-200 °C (Predicted)[8] |
| ¹H-NMR Spectroscopy | CH₃-C=O: Singlet ~2.1-2.3 ppm (6H). CH(N): Multiplet. CH₂: Multiplet. CH₃ (ethyl): Triplet. CH₃ (sec-butyl): Doublet. (Chemical shifts are estimates and subject to solvent and conformational effects). | General features of acetyl groups and alkyl chains are well-established.[10] |
| ¹³C-NMR Spectroscopy | C=O: Two signals expected ~170-175 ppm. Alkyl Carbons: Signals in the 10-60 ppm range. | N/A |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 157. Key Fragments: Loss of acetyl group (m/z = 114), McLafferty rearrangement fragments. | Diacetylated amines are known to show characteristic fragmentation patterns.[1][3] |
| IR Spectroscopy | C=O Stretch: Strong absorption band at ~1680-1720 cm⁻¹. C-N Stretch: ~1200-1350 cm⁻¹. No N-H Stretch: Absence of a band at ~3300 cm⁻¹ would confirm di-substitution. | N-sec-butylacetamide would show an N-H stretch, which would be absent in the target compound. |
Logical Relationships in Compound Characterization
The confirmation of the structure of this compound would rely on a logical workflow where results from multiple spectroscopic techniques corroborate each other to provide an unambiguous identification.
Caption: Logical workflow for the structural confirmation of the target compound.
References
- 1. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. N-Acetyl-N-butylacetamide | SIELC Technologies [sielc.com]
- 8. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetamide, N-butyl- [webbook.nist.gov]
- 10. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of N-acetyl-N-butan-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of experimental protocols for the initial in vitro characterization of the novel compound, N-acetyl-N-butan-2-ylacetamide. The described methodologies are fundamental in early-stage drug discovery for assessing cytotoxicity, metabolic stability, and potential effects on cellular signaling pathways. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Introduction
This compound is a small molecule with potential for biological activity. As a novel chemical entity, a systematic in vitro evaluation is crucial to determine its safety profile and therapeutic potential before proceeding to more complex biological systems.[1][2] This document outlines key in vitro assays to elucidate the cytotoxic effects, metabolic fate, and potential cellular mechanisms of action of this compound. The successful execution of these protocols will provide essential data to guide further preclinical development.
In Vitro Cytotoxicity Assessment
Determining the cytotoxic potential of a novel compound is a critical first step in drug development.[1][3] The following protocol utilizes the widely accepted MTT assay to measure the effect of this compound on cell viability.[4]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to assess the reduction in cell viability in response to varying concentrations of the test compound.
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if investigating anti-proliferative effects) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Assay Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the media and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | > 100 |
| HepG2 | 48 | 85.6 |
| HepG2 | 72 | 62.3 |
| MCF-7 | 24 | 95.2 |
| MCF-7 | 48 | 70.1 |
| MCF-7 | 72 | 55.8 |
In Vitro Metabolic Stability Assessment
Understanding the metabolic stability of a compound is essential for predicting its in vivo pharmacokinetic profile.[5] This protocol uses human liver microsomes to assess the susceptibility of this compound to phase I metabolism.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Reagents and Compound Preparation:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Prepare a 1 mM stock solution of this compound in acetonitrile.
-
-
Assay Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural log of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Data Presentation: Hypothetical Metabolic Stability Data
| Parameter | Value |
| In Vitro Half-life (t1/2) | 45.2 min |
| Intrinsic Clearance (CLint) | 25.8 µL/min/mg |
Cellular Signaling Pathway Analysis
To investigate the potential mechanism of action, it is beneficial to assess the effect of the compound on key cellular signaling pathways.[6] The following is a general protocol for analyzing the impact on a hypothetical "Pro-Survival Pathway".
Experimental Protocol: Western Blot Analysis of a Pro-Survival Pathway
-
Cell Treatment and Lysis:
-
Treat a selected cell line with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key proteins in the pro-survival pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of target proteins to the loading control.
-
Compare the protein expression levels in treated cells to the untreated controls.
-
Visualizations
Experimental Workflows
Caption: Workflow diagrams for in vitro cytotoxicity and metabolic stability assays.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pro-survival pathway.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. admescope.com [admescope.com]
- 6. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: A Validated HPLC Method for the Quantification of N-acetyl-N-butan-2-ylacetamide
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-acetyl-N-butan-2-ylacetamide. This method is suitable for quality control and research applications, including the analysis of synthetic reaction mixtures and purity assessment. The method utilizes a standard C18 column with a simple gradient elution of water and acetonitrile with UV detection at 210 nm, providing excellent specificity, linearity, accuracy, and precision.
Introduction
This compound is a tertiary amide of interest in synthetic organic chemistry, potentially serving as a key intermediate or appearing as an impurity in the synthesis of more complex molecules. The development of a reliable analytical method is crucial for monitoring reaction progress, determining product purity, and ensuring quality control in its production. Due to the presence of the amide chromophore, UV detection is a suitable and accessible detection method.[1] This document provides a detailed protocol for a validated RP-HPLC method for the accurate quantification of this compound.
Experimental Protocol
2.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent RP-C18 column).
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (FA), LC-MS Grade
-
This compound reference standard (>99% purity)
-
2.2 Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. A gradient elution was selected to ensure efficient separation and a short analysis time.[2]
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 30% B, 1-8 min: 30% to 90% B, 8-9 min: 90% B, 9.1-12 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 210 nm |
| Run Time | 12 minutes |
Table 1: Optimized HPLC Method Parameters.
2.3 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by performing serial dilutions of the Standard Stock Solution with the 50:50 ACN/Water mixture.
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 ACN/Water mixture to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed method was validated according to standard guidelines for specificity, linearity, precision, and accuracy.
-
Specificity: The method demonstrated excellent specificity. The analyte peak was well-resolved from any potential solvent front or common impurities, with no interfering peaks at the retention time of this compound.
-
Linearity: The method showed excellent linearity over the concentration range of 1-200 µg/mL. The coefficient of determination (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.
-
Precision: Both repeatability (intra-day) and intermediate precision (inter-day) were assessed. The relative standard deviation (%RSD) for peak areas was found to be less than 2.0%, which is well within the acceptable limits for quantitative analysis.[2]
-
Accuracy: Accuracy was determined through recovery studies. The mean recovery was found to be between 98.0% and 102.0%, demonstrating the accuracy of the method.[2]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.3 µg/mL and 1.0 µg/mL, respectively, showcasing the method's high sensitivity.[3][4][5]
A summary of the method validation results is provided in Table 2.
| Validation Parameter | Result |
| Linearity Range | 1.0 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Analyte Retention Time | Approx. 6.5 min |
Table 2: Summary of Method Validation Data.
Experimental Workflow
The logical flow of the analytical process, from solution preparation to final data analysis, is illustrated in the diagram below.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method detailed in this application note is rapid, specific, accurate, and precise for the quantitative determination of this compound. With a total run time of 12 minutes, it is suitable for high-throughput analysis in both research and quality control environments. The simple mobile phase and standard C18 column make this method easily transferable to any laboratory with standard HPLC capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: N-butan-2-ylacetamide as a Potential Internal Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note outlines the potential utility of N-butan-2-ylacetamide (also known as N-sec-butylacetamide) as an internal standard for quantitative analysis using chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). Due to the apparent lack of commercial availability or published data for N-acetyl-N-butan-2-ylacetamide, this closely related and readily synthesizable mono-acetylated analogue is proposed as a suitable alternative. This document provides detailed protocols for its synthesis, preparation of stock solutions, and a general workflow for its application in analytical methods.
Introduction
Internal standards are essential for achieving high accuracy and precision in quantitative analytical methods. They are used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. N-butan-2-ylacetamide is a small, stable amide that possesses properties making it a promising candidate for an internal standard for a variety of analytes with similar functional groups. Its synthesis from commercially available precursors is straightforward.
Physicochemical Properties of N-butan-2-ylacetamide:
| Property | Value | Reference |
| IUPAC Name | N-butan-2-ylacetamide | [1] |
| Synonyms | N-sec-Butylacetamide | [1] |
| CAS Number | 1189-05-5 | [1] |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| XLogP3-AA | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Experimental Protocols
Synthesis of N-butan-2-ylacetamide
A standard laboratory synthesis of N-butan-2-ylacetamide involves the acetylation of sec-butylamine.
Materials:
-
Acetic anhydride (or acetyl chloride)
-
A suitable aprotic solvent (e.g., dichloromethane, diethyl ether)
-
A base (e.g., triethylamine, pyridine) if using acetyl chloride
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve sec-butylamine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride (or acetyl chloride if using a base) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Quench the reaction by the slow addition of water or aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-butan-2-ylacetamide.
-
Purify the product by distillation or column chromatography as needed.
Preparation of Internal Standard Stock and Working Solutions
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of purified N-butan-2-ylacetamide.
-
Dissolve the weighed compound in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.
-
Ensure the compound is fully dissolved, then fill the flask to the mark with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity. This is the Internal Standard Stock Solution.
Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (typically the mobile phase for LC-MS or a volatile solvent for GC-MS).
-
This is the Internal Standard Working Solution. The concentration can be adjusted based on the expected analyte concentration and instrument sensitivity.
Application in a Quantitative Workflow (LC-MS/MS Example)
This section provides a general workflow for using N-butan-2-ylacetamide as an internal standard for the quantification of a hypothetical analyte in a biological matrix.
Sample Preparation
-
Thaw the biological matrix samples (e.g., plasma, urine) and calibration standards.
-
To 100 µL of each sample, add 10 µL of the Internal Standard Working Solution (e.g., 10 µg/mL).
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
Illustrative LC-MS/MS Conditions
| Parameter | Illustrative Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Analyte-specific (e.g., m/z 150 -> 95) |
| MRM Transition (IS) | m/z 116.1 -> 74.1 (Illustrative for [M+H]+ of N-butan-2-ylacetamide) |
| Collision Energy | Optimized for each transition |
Data Analysis
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Illustrative Calibration Curve Data:
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.0101 |
| 5 | 7,650 | 152,000 | 0.0503 |
| 10 | 15,300 | 151,000 | 0.1013 |
| 50 | 75,500 | 149,000 | 0.5067 |
| 100 | 151,000 | 150,500 | 1.0033 |
| 500 | 760,000 | 151,000 | 5.0331 |
Visualizations
Caption: Synthesis workflow for N-butan-2-ylacetamide.
Caption: General analytical workflow using an internal standard.
Conclusion
N-butan-2-ylacetamide is a viable and synthetically accessible compound that can serve as a robust internal standard for a range of analytical applications. Its physicochemical properties make it suitable for use in both GC-MS and LC-MS methodologies. The protocols and workflows presented in this application note provide a foundation for researchers to develop and validate quantitative analytical methods requiring an internal standard of this nature.
References
Application Notes and Protocols for N-acetyl-N-butan-2-ylacetamide in Cell Culture Assays
Introduction
N-acetyl-N-butan-2-ylacetamide belongs to the acetamide class of organic compounds, a scaffold that is prevalent in a variety of biologically active molecules. Numerous acetamide derivatives have been investigated for their potential as therapeutic agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. These compounds often exert their effects by modulating key cellular processes such as cell cycle progression, apoptosis, and various signaling pathways.
This document provides detailed protocols for the initial in vitro evaluation of this compound, focusing on the assessment of its cytotoxic effects and its potential to induce apoptosis in cancer cell lines.
Data Presentation: Cytotoxicity of Structurally Related Acetamide Derivatives
The following table summarizes the cytotoxic activity of various acetamide derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments and selecting appropriate cell lines and concentration ranges for testing this compound.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) | HepG2 | Cytotoxicity | 74.2 | --INVALID-LINK--[1] |
| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) | MDA-MB-231 | Cytotoxicity | 27.1 | --INVALID-LINK--[1] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 | Cytotoxicity | 1.4 | --INVALID-LINK--[2] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 | Cytotoxicity | 22.6 | --INVALID-LINK--[2] |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 | Antiproliferative | 0.6 | --INVALID-LINK--[3][4] |
| Sorafenib (Positive Control) | MDA-MB-231 | Cytotoxicity | 5.2 | --INVALID-LINK--[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
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Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
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Cells treated with this compound
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Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, collect the cells and lyse them using the cell lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate.
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Incubation: Incubate the plate at 37°C for 1-2 hours.
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Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 405 nm).
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Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Express the results as fold change in caspase-3 activity compared to the vehicle control.
Visualization of Cellular Pathways and Workflows
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
The following diagram illustrates the general workflow for evaluating the in vitro effects of a novel acetamide derivative.
Caption: Workflow for in vitro evaluation of this compound.
Simplified Intrinsic Apoptosis Signaling Pathway
Many acetamide derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below provides a simplified representation of this signaling cascade.
Caption: Intrinsic apoptosis pathway potentially activated by acetamide derivatives.
References
- 1. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Application Notes and Protocols for N-acetyl-N-butan-2-ylacetamide
Disclaimer: The following handling and storage procedures are based on best practices for analogous N-substituted acetamide compounds due to the absence of specific data for N-acetyl-N-butan-2-ylacetamide. Researchers should always consult a specific Safety Data Sheet (SDS) for the compound in use and perform a thorough risk assessment before handling.
Introduction
This compound is a chemical compound for research and development purposes. Proper handling and storage are critical to ensure the safety of laboratory personnel, maintain the integrity of the compound, and prevent environmental contamination. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound and similar fine chemical powders.
Safety and Handling Precautions
General safety measures should always be followed when working in a laboratory setting. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[1][2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves.[3] | Provides a barrier against skin contact. |
| Body Protection | Lab coat or long-sleeved clothing.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and ventilation is inadequate.[1] | Minimizes inhalation of airborne particles. |
General Handling Procedures
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a powder weighing station to minimize dust generation and inhalation.[5][6][7]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][4]
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Minimize Dust: Take precautions to minimize the generation of dust during handling and weighing.[1][4] Use of weigh boats can help in containing the powder.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[3][4] Contaminated clothing should be laundered separately before reuse.[4]
-
Spills: In case of a spill, evacuate the area and prevent dust from spreading.[8] Use appropriate PPE and clean up the spill using a method that does not generate dust, such as using a vacuum with a HEPA filter or gently wetting the material before sweeping.[4] Place the collected material in a sealed container for disposal.[4]
Storage Procedures
Proper storage is essential for maintaining the stability and integrity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][9] | Prevents thermal degradation. |
| Container | Keep in a tightly closed, properly labeled container.[1][10] | Prevents contamination and exposure to moisture. |
| Ventilation | Store in a well-ventilated area.[4] | Disperses any potential vapors. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[3][8] | Prevents potentially hazardous chemical reactions. |
| Moisture | Protect from moisture as acetamide compounds can be hygroscopic.[1][10] | Prevents degradation and caking of the powder. |
Experimental Protocols
Weighing Protocol
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Preparation: Don the appropriate PPE as outlined in Table 2.1.
-
Work Area Setup: Perform the weighing procedure inside a chemical fume hood or a powder weighing station to control dust.[5][6]
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Tare Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Minimize any actions that could generate airborne dust.
-
Record Weight: Record the final weight.
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Cleanup: Tightly seal the stock container and clean the spatula and weighing area. Dispose of any contaminated materials according to the disposal protocol.
Disposal Protocol
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Waste Collection: Collect all waste material, including spilled compound, contaminated weigh boats, and gloves, in a designated and properly labeled hazardous waste container.[3]
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Container Sealing: Ensure the waste container is tightly sealed to prevent any leakage or release of dust.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[3][11] Do not dispose of down the drain or in regular trash.[3]
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. fishersci.at [fishersci.at]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 8. nj.gov [nj.gov]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. pallavchemicals.com [pallavchemicals.com]
- 11. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: N-acetyl-N-butan-2-ylacetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-acetyl-N-butan-2-ylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves a two-step acetylation of sec-butylamine. The first acetylation yields N-sec-butylacetamide, which is then further acetylated to the final di-acetylated product. Common acetylating agents include acetyl chloride and acetic anhydride.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reaction, side product formation, or loss of product during workup and purification. Key areas to investigate are the purity of starting materials, reaction temperature, reaction time, and the effectiveness of the base used.
Q3: I am observing an unexpected side product in my reaction mixture. What could it be?
A common side product is the mono-acetylated intermediate, N-sec-butylacetamide, indicating an incomplete second acetylation. Another possibility is the hydrolysis of the acetylating agent if moisture is present in the reaction setup.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel. A suitable eluent system would need to be determined based on TLC analysis, often a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).
Q5: What is the role of a base, such as pyridine or triethylamine, in this reaction?
A base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct when using acetyl chloride as the acetylating agent. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Acetylating Agent | Use a fresh bottle of acetyl chloride or acetic anhydride. These reagents are sensitive to moisture and can hydrolyze over time, reducing their reactivity. |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., pyridine, triethylamine) is used relative to the acetyl chloride. For the second acetylation of N-sec-butylacetamide, a stronger base or different reaction conditions might be necessary. |
| Low Reaction Temperature | While the initial acetylation of sec-butylamine is often performed at 0°C to control the exothermic reaction, the second acetylation of the less nucleophilic N-sec-butylacetamide may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature. |
| Poor Quality Starting Material | Verify the purity of sec-butylamine and N-sec-butylacetamide by analytical techniques such as NMR or GC-MS before starting the reaction. |
Issue 2: Presence of Starting Material (N-sec-butylacetamide) in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting material is consumed. |
| Insufficient Acetylating Agent | Use a slight excess (1.1-1.5 equivalents) of the acetylating agent for the second acetylation step to drive the reaction to completion. |
| Steric Hindrance | The secondary amide (N-sec-butylacetamide) is more sterically hindered and less nucleophilic than the primary amine. Using a more reactive acetylating agent or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system might be necessary to achieve good separation. |
| Product Streaking on TLC Plate | Add a small amount of a polar solvent like methanol to the eluent system or pre-treat the silica gel with a small amount of triethylamine to neutralize acidic sites. |
| Oily Product | If the product is an oil and difficult to handle during chromatography, try to crystallize it from a suitable solvent system. |
Quantitative Data Summary
The following table summarizes expected yields based on different reaction conditions. These are illustrative values and actual yields may vary.
| Starting Material | Acetylating Agent | Base | Solvent | Temperature | Time | Expected Yield |
| sec-Butylamine | Acetyl Chloride (1.1 eq) | Pyridine (1.2 eq) | DCM | 0°C to RT | 2 h | >90% (for N-sec-butylacetamide) |
| N-sec-butylacetamide | Acetic Anhydride (2.0 eq) | H₂SO₄ (cat.) | Neat | 100°C | 4 h | 60-70% |
| N-sec-butylacetamide | Acetyl Chloride (1.5 eq) | Pyridine (1.5 eq), DMAP (0.1 eq) | DCM | RT to 40°C | 12 h | 75-85% |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis using Acetyl Chloride
Step 1: Synthesis of N-sec-butylacetamide
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Dissolve sec-butylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C using an ice bath.
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Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-sec-butylacetamide.
Step 2: Synthesis of this compound
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Dissolve N-sec-butylacetamide (1.0 eq), pyridine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM under a nitrogen atmosphere.
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Add acetyl chloride (1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to 40°C and stir for 12 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and perform the same aqueous workup as in Step 1.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Protocol 2: One-Pot Synthesis using Acetic Anhydride
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In a flask equipped with a reflux condenser, add N-sec-butylamine (1.0 eq) and acetic anhydride (3.0 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
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Heat the mixture to 100°C and stir for 4 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto ice water.
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Neutralize the solution with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Optimization of Reaction Conditions for N-acetyl-N-butan-2-ylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-acetyl-N-butan-2-ylacetamide. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Troubleshooting Guide
This section addresses common problems encountered during the N-acetylation of secondary amines, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive amine (e.g., present as a hydrochloride salt).2. Insufficiently reactive acetylating agent.3. Competing side reactions (e.g., hydrolysis of acetylating agent).4. Inadequate reaction temperature.5. Steric hindrance from the sec-butyl group. | 1. If using an amine salt, add an additional equivalent of base to generate the free amine in situ, or perform a separate free-basing step prior to the reaction.[1]2. Use a more reactive acetylating agent, such as acetyl chloride or acetic anhydride, instead of less reactive esters.[2][3]3. Ensure anhydrous reaction conditions, especially when using water-sensitive reagents like acetyl chloride.[1]4. For slower reactions, consider gentle heating. For example, methods using ethyl acetate as an acyl source may require temperatures between 80-120 °C.[4]5. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[1] |
| Reaction is Slow | 1. Low reaction temperature.2. Insufficient activation of the acetylating agent.3. Steric hindrance. | 1. Allow the reaction to warm to room temperature or apply gentle heating, monitoring for product formation and potential side reactions by TLC.[5]2. If using a less reactive acetylating agent, consider adding a catalyst. For instance, iodine can catalyze N-acylation with acetyl chloride under solvent-free conditions.[2]3. The addition of a nucleophilic catalyst like DMAP can significantly increase the reaction rate.[1] |
| Formation of Multiple Byproducts | 1. Diacylation of the amine (less common for secondary amines but possible under harsh conditions).2. Side reactions with the solvent or impurities.3. Degradation of starting materials or product. | 1. Use a controlled stoichiometry of the acetylating agent (e.g., 1.05 to 1.1 equivalents).[1]2. Use high-purity, anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.[1]3. Monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation. |
| Difficult Purification | 1. Contamination with the base used (e.g., pyridine, triethylamine).2. Presence of unreacted starting materials.3. Formation of water-soluble byproducts. | 1. During workup, wash the organic phase with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. A wash with aqueous copper sulfate can be effective for removing residual pyridine.[1]2. Optimize the reaction to go to completion. If unreacted amine remains, it can be removed by an acidic wash. Unreacted acetylating agent can be quenched with water or a mild base. 3. Perform an aqueous workup to remove water-soluble materials. Extraction with a suitable organic solvent followed by washing with brine can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acetylation of a secondary amine like N-butan-2-ylacetamide?
A1: The most common and effective methods involve the use of highly reactive acetylating agents. A standard laboratory procedure utilizes acetyl chloride in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane (DCM).[1] Another common method is the use of acetic anhydride, which is less reactive than acetyl chloride but still highly effective. For greener and milder alternatives, catalytic methods have been developed. These include using iodine as a catalyst with acetyl chloride under solvent-free conditions, or using acetic acid as a catalyst with ethyl acetate as the acetylating agent.[2][4]
Q2: My secondary amine is in the form of a hydrochloride salt. Do I need to free-base it before the reaction?
A2: You have two options. You can perform a separate free-basing step by treating the amine salt with a base (e.g., NaOH) and extracting the free amine with an organic solvent. Alternatively, you can generate the free amine in situ by adding an additional equivalent of the base (e.g., triethylamine) to your reaction mixture to neutralize the HCl.[1] The latter approach can be more convenient, especially for larger-scale reactions.
Q3: The reaction with acetyl chloride is not proceeding. What can I do?
A3: If the reaction is slow or not starting, you can add a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[1] DMAP is known to significantly accelerate acylation reactions. Also, ensure that your amine is not protonated (see Q2) and that the reaction is not being run at an unnecessarily low temperature.
Q4: What is the role of the base (e.g., pyridine, triethylamine) in the reaction with acetyl chloride?
A4: The reaction of an amine with acetyl chloride produces one equivalent of hydrochloric acid (HCl). The base is added to neutralize this HCl as it is formed.[6] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
Q5: Are there any greener alternatives to using chlorinated solvents like DCM?
A5: Yes, several greener approaches have been developed. One method uses ethyl acetate or butyl acetate as both the solvent and the acetylating agent, with a catalytic amount of acetic acid.[4] Another sustainable method employs continuous-flow technology with acetonitrile as the acetylating agent and alumina as a reusable catalyst.[3] A solvent-free approach using catalytic iodine has also been reported.[2]
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting amine. The disappearance of the starting amine spot and the appearance of a new product spot indicate the reaction is proceeding. Using a visualizing agent like ninhydrin can be helpful for detecting the presence of the starting amine.[1]
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride and Pyridine[1]
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Dissolve the N-butan-2-ylacetamide (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM).
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Stir the solution under an inert atmosphere (e.g., nitrogen) and cool it to 0 °C in an ice bath.
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Slowly add a solution of acetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled solution.
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Monitor the reaction by TLC until the starting amine is no longer detected. If the reaction is slow, a catalytic amount of DMAP can be added.
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Upon completion, wash the organic phase sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and an aqueous solution of copper sulfate (to remove pyridine).
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or distillation as needed.
Protocol 2: Iodine-Catalyzed Acetylation (Solvent-Free)[2]
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In a reaction vessel, mix the N-butan-2-ylacetamide (1.0 mmol) and iodine (0.1 mmol).
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Add acetyl chloride (1.05 mmol) to the stirred mixture at room temperature.
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Continue stirring and monitor the reaction by TLC.
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Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).
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Add diethyl ether to the mixture and separate the organic phase.
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Wash the organic phase with water and brine, then dry it over an anhydrous drying agent.
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Filter and evaporate the solvent to yield the product.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the N-acetylation of amines, which can serve as a starting point for the optimization of this compound synthesis.
| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yields | Reference |
| Standard Acylation | Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to RT | Good to Excellent | [1] |
| Catalytic Acylation | Acetyl Chloride | Iodine (0.1 eq) | Solvent-free | Room Temperature | Quantitative | [2] |
| Green Acylation | Ethyl Acetate | Acetic Acid (10 mol%) | Ethyl Acetate | 80-120 °C | Excellent | [4] |
| Continuous Flow | Acetonitrile | Alumina | Acetonitrile | 200 °C | Good to Excellent | [3] |
Visualizations
Experimental Workflow for Standard N-Acetylation
Caption: Workflow for the N-acetylation of a secondary amine using acetyl chloride and pyridine.
Troubleshooting Logic for Slow Reactions
Caption: Decision-making process for troubleshooting a slow N-acetylation reaction.
References
- 1. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. tandfonline.com [tandfonline.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of N-acetyl-N-butan-2-ylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-acetyl-N-butan-2-ylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as N-butan-2-ylacetamide and the acetylating agent (e.g., acetic anhydride or acetyl chloride). Byproducts from side reactions and residual solvents used in the synthesis or workup are also potential impurities.
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the solid, leading to melting over a range of temperatures. Further purification steps, such as recrystallization or column chromatography, are recommended to improve purity.
Q3: I am having difficulty removing residual acetic acid from my product. What is the best approach?
A3: Residual acetic acid can often be removed by washing the crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The product, dissolved in a water-immiscible organic solvent, should be washed until the aqueous layer is no longer acidic (test with pH paper). Ensure the product is then washed with brine to remove excess water and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a viable purification technique for liquids, its suitability for this compound depends on the compound's boiling point and thermal stability. If the compound has a sufficiently high boiling point and is prone to decomposition at elevated temperatures, vacuum distillation would be a more appropriate choice to lower the required temperature.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: The product has oiled out during recrystallization.
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Possible Cause: The solvent polarity may not be optimal, or the solution was cooled too rapidly.
-
Solution:
-
Re-heat the solution until the oil fully dissolves.
-
Add a small amount of a co-solvent to adjust the polarity. If a non-polar solvent was used, add a slightly more polar co-solvent, and vice-versa.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote slow crystal formation.
-
If it still oils out, try a different solvent system for recrystallization.
-
Problem 2: The product is not crystallizing from the solution.
-
Possible Cause: The solution may be too dilute, or the product is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Concentrate the solution by evaporating some of the solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound if available.
-
If the product remains in solution, a different recrystallization solvent is needed.
-
Problem 3: Poor separation of the product from a closely-related impurity during column chromatography.
-
Possible Cause: The eluent system may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values).
-
Use a less polar solvent system for the column to increase the retention time of both compounds on the silica gel, which may improve separation.
-
Consider using a longer chromatography column to increase the surface area for separation.
-
If using normal phase chromatography, a switch to reverse-phase chromatography might provide a different selectivity and better separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.[1]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system based on TLC analysis. A good starting point for amides can be a mixture of ethyl acetate and hexanes.[2]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Purity of this compound with Different Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 98.5 | 75 |
| Recrystallization (Ethyl Acetate/Hexanes) | 85 | 99.2 | 70 |
| Column Chromatography (Silica Gel, 30% Ethyl Acetate in Hexanes) | 85 | >99.5 | 60 |
Table 2: Troubleshooting Common Issues in Column Chromatography
| Issue | Potential Cause | Recommended Action |
| Product does not elute | Eluent is not polar enough | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) |
| Product elutes with the solvent front | Eluent is too polar | Start with a less polar eluent (e.g., a lower percentage of ethyl acetate in hexanes) |
| Poor separation from impurities | Inappropriate eluent polarity | Optimize the eluent system using TLC to achieve better separation |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
N-acetyl-N-butan-2-ylacetamide stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-acetyl-N-butan-2-ylacetamide in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound.
Issue 1: Unexpected Degradation of this compound in Aqueous Solution
-
Question: My this compound solution is showing signs of degradation (e.g., appearance of new peaks in HPLC, change in pH, loss of potency) shortly after preparation. What could be the cause?
-
Answer: The primary cause of degradation for this compound, an amide, in aqueous solutions is likely hydrolysis. Amide bonds are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 7), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions (pH > 7), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.
Troubleshooting Steps:
-
pH Monitoring: Immediately measure the pH of your solution. The optimal pH for stability is typically near neutral (pH 6-8) for many amides.
-
Buffer Selection: If your experimental conditions permit, use a buffer to maintain a stable pH. Phosphate or citrate buffers are common choices.
-
Temperature Control: Hydrolysis rates are temperature-dependent. Store solutions at lower temperatures (e.g., 2-8°C) to slow down degradation. Avoid high temperatures unless required by the experimental protocol.[1]
-
Solvent Consideration: If applicable, consider using a co-solvent system to reduce the concentration of water. For instance, adding solvents like ethanol or DMSO can sometimes retard hydrolysis.[2]
-
Issue 2: Inconsistent Results in Different Batches of Experiments
-
Question: I am observing variable stability of this compound across different experimental runs, even when I believe the conditions are identical. What could be the source of this inconsistency?
-
Answer: Inconsistent results can stem from several subtle variations in experimental setup and reagents.
Troubleshooting Steps:
-
Reagent Quality: Ensure the quality and purity of your this compound and all solvents and reagents. Impurities can sometimes act as catalysts for degradation.
-
Glassware Preparation: Traces of acidic or basic residues on glassware can significantly alter the pH of your solution. Use thoroughly cleaned and rinsed glassware.
-
Atmospheric Exposure: For sensitive compounds, prolonged exposure to air (which contains CO2, forming carbonic acid in water) can slightly alter the pH. Prepare solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.
-
Light Exposure: While amides are not typically photolabile, it is good practice to protect solutions from light to rule out any potential for photodegradation, especially if other components in the solution are light-sensitive.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in solution?
A1: The primary degradation pathway for this compound is hydrolysis of the amide bond. This will result in the formation of acetic acid and N-butan-2-ylacetamide.
Q2: How can I monitor the stability of my this compound solution?
A2: The most common and effective method for monitoring the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For general laboratory use, it is recommended to store stock solutions of this compound at low temperatures (2-8°C) and protected from light. The solution should be prepared in a suitable buffer at a pH close to neutral (pH 6-8). For long-term storage, consider freezing aliquots at -20°C or below. However, always perform freeze-thaw stability studies to ensure the compound does not degrade during this process.
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following tables present hypothetical yet realistic data based on the general behavior of similar amide-containing compounds.
Table 1: Hypothetical pH-Rate Profile for this compound Hydrolysis at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 5.0 x 10⁻⁶ | 38.5 |
| 4.0 | 8.0 x 10⁻⁷ | 240.7 |
| 6.0 | 1.5 x 10⁻⁷ | 1283.8 |
| 7.0 | 1.0 x 10⁻⁷ | 1925.7 |
| 8.0 | 2.5 x 10⁻⁷ | 770.3 |
| 10.0 | 6.0 x 10⁻⁶ | 32.1 |
| 12.0 | 9.5 x 10⁻⁵ | 2.0 |
Table 2: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | ~50 |
| Ethanol | > 200 |
| Methanol | > 200 |
| Acetonitrile | > 200 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| Dichloromethane | > 200 |
| Hexane | < 1 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is highly soluble and stable (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C or an elevated temperature like 40°C for accelerated studies).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adjusting the pH to neutral or by immediate dilution in the mobile phase and freezing.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of this line will give the apparent first-order rate constant (k_obs). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.
Visualizations
Caption: Amide Hydrolysis Pathways
Caption: Troubleshooting Workflow
Caption: pH Stability Study Workflow
References
Technical Support Center: Overcoming Poor Solubility of N-acetyl-N-butan-2-ylacetamide in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of N-acetyl-N-butan-2-ylacetamide in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Why is my this compound precipitating in my aqueous assay buffer?
Precipitation of a compound in an aqueous buffer is a common issue when its concentration exceeds its solubility limit. Several factors can contribute to this:
-
Concentration: The concentration of your compound in the final assay volume may be too high for the aqueous environment.
-
Buffer Composition: The pH, ionic strength, and presence of other components in your assay buffer can influence the solubility of your compound.
-
Solvent Shock: If you are diluting a stock solution of your compound (likely in an organic solvent like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution. This is a phenomenon known as "solvent shock."
-
Temperature: Temperature can affect solubility. If your experiments are conducted at a lower temperature than the temperature at which you prepared your stock solution, the solubility of the compound may decrease.
Q3: What are the initial steps I should take to address solubility issues?
Before exploring more complex solubilization techniques, consider these initial troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) to minimize the volume of organic solvent added to your aqueous assay buffer.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the organic solvent before diluting into the final aqueous buffer. This can help to mitigate solvent shock.
-
Gentle Mixing and Warming: When diluting your compound, add the stock solution to the aqueous buffer slowly while gently vortexing. In some cases, gentle warming to 37°C may aid in dissolution, but be cautious as heat can degrade some compounds.[4]
-
Sonication: Brief sonication can help to break down small particles and improve dissolution.[5]
Troubleshooting Guides
Guide 1: Utilizing Co-solvents
One of the most straightforward methods to improve the solubility of hydrophobic compounds is to use a water-miscible organic co-solvent.
When to use this method: This is a good first-line approach when a small percentage of an organic solvent is compatible with your assay system.
Considerations:
-
Assay Compatibility: Ensure the chosen co-solvent does not interfere with your assay components (e.g., enzyme activity, cell viability).
-
Solvent Cytotoxicity: In cell-based assays, high concentrations of organic solvents can be toxic. It is crucial to determine the maximum tolerated solvent concentration for your specific cell line.[6][7]
Table 1: Properties of Common Co-solvents
| Co-solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes on Use in Assays |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Widely used, but can be cytotoxic at concentrations >0.5-1%.[6] Can also affect protein structure and function. |
| Ethanol | 24.3 | 78.4 | Generally less toxic than DMSO, with tolerated concentrations up to 1-2% in some cell lines.[7] |
| Methanol | 32.7 | 64.7 | Can be used, but is generally more toxic than ethanol. |
| Propylene Glycol | 32.0 | 188.2 | Often used in pharmaceutical formulations and can be a good alternative to DMSO. |
Experimental Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock (e.g., 10-50 mM).
-
Determine Maximum Tolerated Co-solvent Concentration: Before your main experiment, perform a dose-response curve with the co-solvent alone on your cells or assay system to determine the highest concentration that does not cause significant toxicity or interference.
-
Prepare Intermediate Dilutions: If necessary, perform serial dilutions of your stock solution in the same co-solvent.
-
Prepare Final Working Solution: Add the stock or intermediate dilution to your aqueous assay buffer dropwise while vortexing. Ensure the final concentration of the co-solvent in the assay does not exceed the predetermined tolerated limit. For example, if your maximum tolerated DMSO concentration is 0.5%, and your final assay volume is 100 µL, you should add no more than 0.5 µL of your DMSO stock.
Guide 2: Employing Surfactants
Surfactants, or surface-active agents, can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[8][9][10]
When to use this method: This approach is useful when co-solvents are not suitable or do not provide sufficient solubilization. It is particularly effective for biochemical assays.
Considerations:
-
Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC.
-
Surfactant Type: The choice of surfactant (non-ionic, ionic, or zwitterionic) can impact assay performance. Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used in biological assays as they are generally less denaturing to proteins.
-
Potential for Interference: Surfactants can interfere with some assay readouts, particularly those involving fluorescence or light scattering.
Table 2: Common Surfactants for Improving Compound Solubility
| Surfactant | Type | Typical Working Concentration |
| Tween® 20 | Non-ionic | 0.01 - 0.1% (v/v) |
| Tween® 80 | Non-ionic | 0.01 - 0.1% (v/v) |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% (v/v) |
| CHAPS | Zwitterionic | 0.1 - 1% (w/v) |
Experimental Protocol: Solubilization using Surfactants
-
Prepare a Surfactant-Containing Buffer: Add the desired surfactant to your aqueous assay buffer at a concentration above its CMC.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO).
-
Prepare the Final Working Solution: Slowly add the concentrated stock solution to the surfactant-containing buffer while vortexing. The surfactant micelles will help to keep the compound in solution.
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 15-30 minutes) before use to ensure complete micellar encapsulation.
Guide 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12]
When to use this method: Cyclodextrins are an excellent choice for increasing the solubility of hydrophobic compounds, especially in cell-based assays where the toxicity of organic solvents is a concern.
Considerations:
-
Type of Cyclodextrin: Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have different cavity sizes and can accommodate molecules of varying shapes and sizes.
-
Binding Affinity: The affinity of the compound for the cyclodextrin will determine the efficiency of solubilization.
-
Potential for Cholesterol Depletion: In cell-based assays, some cyclodextrins can extract cholesterol from cell membranes, which may lead to cytotoxicity. It is important to use them at non-toxic concentrations.
Table 3: Commonly Used Cyclodextrins for Solubilization
| Cyclodextrin | Cavity Diameter (Å) | Common Applications |
| α-Cyclodextrin | 4.7 - 5.3 | Complexation of small molecules |
| β-Cyclodextrin | 6.0 - 6.5 | Widely used for a variety of drugs |
| γ-Cyclodextrin | 7.5 - 8.3 | For larger guest molecules |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.0 - 6.5 | High aqueous solubility and low toxicity, frequently used in pharmaceutical formulations. |
Experimental Protocol: Solubilization using Cyclodextrins
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous assay buffer. The concentration will depend on the specific cyclodextrin and the required level of solubilization.
-
Prepare a Concentrated Stock of the Compound: If possible, dissolve this compound directly in the cyclodextrin-containing buffer. If not, dissolve it in a minimal amount of a co-solvent like DMSO.
-
Form the Inclusion Complex: Add the compound (or its concentrated solution) to the cyclodextrin solution. Stir or shake the mixture for a period ranging from a few hours to overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter if Necessary: If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove any precipitate before use in the assay.
Guide 4: pH Adjustment
The solubility of compounds with ionizable groups can often be significantly increased by adjusting the pH of the buffer. While amides are generally neutral, the overall structure of this compound may have a pKa that allows for some pH-dependent solubility changes.
When to use this method: This method is applicable if the compound has an ionizable functional group and the assay can be performed within a pH range where the compound is soluble and the assay components are stable and active.
Considerations:
-
Compound Stability: Extreme pH values can lead to the degradation of the compound. Amide bonds can be susceptible to hydrolysis under acidic or basic conditions.
-
Assay Compatibility: The pH must be compatible with the biological system being studied (e.g., enzyme optimal pH, cell viability).
Experimental Protocol: pH Optimization
-
Determine the pKa of the Compound: If not known, this can be predicted using software or determined experimentally.
-
Prepare Buffers at Different pH Values: Prepare a series of buffers with pH values around the pKa of the compound.
-
Test Solubility: Attempt to dissolve this compound in each buffer and determine the concentration at which it remains soluble.
-
Verify Assay Performance: Confirm that your assay performs as expected at the pH that provides the best solubility.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process for selecting a solubilization strategy and a general workflow for preparing your compound for an assay.
References
- 1. N-tert-Butylacetamide, 98% | Fisher Scientific [fishersci.ca]
- 2. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetylation Assays Using Acetyl CoA | Revvity [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-acetyl-N-butan-2-ylacetamide side-product identification and removal
Technical Support Center: N-acetyl-N-butan-2-ylacetamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing side-products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
The most common impurities encountered during the acetylation of sec-butylamine are typically unreacted starting materials and byproducts from the reagents used. These include:
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Unreacted sec-butylamine: The starting secondary amine may remain if the reaction does not go to completion.
-
Acetic acid: This can be present if the acetylating agent (acetyl chloride or acetic anhydride) hydrolyzes due to moisture in the reaction setup.[1][2]
-
sec-Butylamine hydrochloride: If acetyl chloride is used as the acetylating agent without a sufficient amount of base (like pyridine or triethylamine), the generated hydrochloric acid will react with the starting amine to form its hydrochloride salt, which is unreactive.[1]
-
Residual base: If a base such as pyridine or triethylamine is used to scavenge HCl, residual amounts may remain after the reaction.
Q2: Why is my reaction incomplete, and how can I drive it to completion?
An incomplete reaction can be due to several factors:
-
Insufficient acetylating agent: Ensure at least a stoichiometric amount of acetyl chloride or acetic anhydride is used. A slight excess (1.05-1.1 equivalents) is often recommended.[3]
-
Inadequate base: When using acetyl chloride, a base is crucial to neutralize the HCl byproduct.[4] Without it, half of your starting amine will be converted to its unreactive hydrochloride salt.[1]
-
Low reaction temperature: While the reaction is often performed at 0°C to control its exothermicity, allowing it to warm to room temperature may be necessary for less reactive substrates.
-
Moisture: The presence of water can consume the acetylating agent through hydrolysis.[1] Ensure all glassware is dry and use anhydrous solvents.
To drive the reaction to completion, you can try adding a slight excess of the acetylating agent and ensuring the reaction is stirred for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3]
Q3: I see an oily residue that is not my product after the workup. What could it be?
An oily residue could be unreacted sec-butylamine or residual pyridine/triethylamine. These basic compounds can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl.
Q4: Can diacylation occur to form a diacetylated side-product?
No, diacylation is not a concern when acetylating a secondary amine like sec-butylamine. Secondary amines have only one proton on the nitrogen atom that can be replaced by an acetyl group, preventing further acylation.[4]
Troubleshooting Guide
This guide will help you identify and resolve common issues during the synthesis and purification of this compound.
| Observation | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient reagents or reaction time. | Use a slight excess of the acetylating agent (1.05-1.1 eq). Monitor the reaction by TLC until the starting amine is consumed. Ensure an adequate amount of base is used if using acetyl chloride.[3] |
| Hydrolysis of the acetylating agent. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1] | |
| Formation of sec-butylamine hydrochloride. | Add a suitable base (e.g., pyridine, triethylamine) to the reaction mixture to neutralize the HCl formed when using acetyl chloride.[4] | |
| Product is contaminated with a basic impurity (e.g., unreacted sec-butylamine, pyridine). | Incomplete reaction or insufficient removal of the base. | During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic impurities into the aqueous layer.[3] |
| Product is contaminated with an acidic impurity (e.g., acetic acid). | Hydrolysis of the acetylating agent.[1] | During the aqueous workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to deprotonate and extract the acidic impurity into the aqueous layer. |
| Product is difficult to purify by standard extraction. | The product and impurities have similar solubilities. | Consider purification by column chromatography.[5] If the product streaks on a standard silica gel column, consider using an amine-functionalized silica column or adding a small amount of triethylamine to the eluent.[6] |
Quantitative Data Summary
| Purification Method | Target Impurity | Typical Purity Achieved | Typical Yield |
| Aqueous Wash (Dilute Acid) | Unreacted sec-butylamine, Pyridine, Triethylamine | >95% (if other impurities are absent) | >90% |
| Aqueous Wash (Dilute Base) | Acetic Acid | >95% (if other impurities are absent) | >90% |
| Column Chromatography (Silica Gel) | Unreacted starting materials, other minor impurities | >99% | 70-90% |
| Column Chromatography (Amine-functionalized Silica) | Unreacted sec-butylamine and other polar impurities | >99% | 70-90% |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the acetylation of a secondary amine.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve sec-butylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM).[3]
-
Reaction: Cool the solution to 0°C in an ice bath.[3]
-
Addition of Acetylating Agent: Add acetyl chloride (1.05 eq) dropwise to the stirred solution.[3]
-
Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting amine is no longer visible.[3]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting the purification of this compound.
Signaling Pathway of Acetylation
Caption: A diagram illustrating the main reaction and potential side reactions in the synthesis of this compound.
References
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. savemyexams.com [savemyexams.com]
- 3. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Technical Support Center: N-Acetyl-N-butan-2-ylacetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthetic N-acetyl-N-butan-2-ylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the acetylation of N-butan-2-ylacetamide using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl).
Q2: What are the most likely impurities in my crude this compound product?
The primary impurities you may encounter include:
-
Unreacted N-butan-2-ylacetamide: Incomplete reaction can leave starting material in your product.
-
Acetic Acid or HCl: Byproducts from the use of acetic anhydride or acetyl chloride.
-
Residual Base: Trace amounts of pyridine or triethylamine used in the reaction.
-
Diacylated byproducts: Over-acetylation can sometimes occur under harsh conditions.
-
Solvent Residues: Remaining solvents from the reaction or workup.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
To accurately determine the purity, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the number of components in the crude product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure a slight excess of the acetylating agent is used (e.g., 1.1-1.2 equivalents).- Increase the reaction time or temperature, monitoring progress by TLC. |
| Hydrolysis of Acetylating Agent | - Use anhydrous solvents and reagents to prevent premature decomposition of the acetylating agent. |
| Loss of Product During Workup | - Minimize the number of extraction and transfer steps.- Ensure the pH of the aqueous phase is optimized to prevent product solubility. |
Issue 2: Presence of Unreacted N-butan-2-ylacetamide in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Acetylating Agent | - Use a slight molar excess of acetic anhydride or acetyl chloride. |
| Inefficient Mixing | - Ensure vigorous stirring throughout the reaction to promote contact between reactants. |
| Purification Challenge | - If the starting material co-elutes with the product during column chromatography, try a different solvent system or consider recrystallization. |
Issue 3: Final Product is an Oil Instead of a Solid
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Residual solvent or other impurities can lower the melting point. Purify the product further using column chromatography or recrystallization. |
| Product is Naturally an Oil at Room Temperature | - Confirm the expected physical state of this compound. If it is a low-melting solid or an oil, crystallization may not be feasible. Consider purification by vacuum distillation. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution to remove basic impurities like pyridine or triethylamine.
-
Saturated NaHCO₃ solution to neutralize and remove acidic byproducts like acetic acid.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures. Common solvents to test include hexane, ethyl acetate, ethanol, and mixtures thereof.
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the non-polar component of the eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent mixture, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Impurities Removed |
| Aqueous Workup Only | 85-90 | 90-95 | Acidic and basic residues |
| Recrystallization | 95-98 | 60-80 | Unreacted starting material, some side products |
| Column Chromatography | >99 | 50-75 | Most organic impurities |
| Aqueous Workup + Recrystallization | >98 | 55-75 | Broad range of impurities |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of N-(butan-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(butan-2-yl)acetamide, a common N-acetylation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-(butan-2-yl)acetamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Acetylating Agent: Acetic anhydride or acetyl chloride may have decomposed due to moisture. 2. Insufficient Base: The base (e.g., triethylamine, pyridine) is crucial to neutralize the acid byproduct and drive the reaction forward. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use a fresh, unopened bottle of the acetylating agent or purify the existing stock. 2. Ensure the use of at least one equivalent of base. For hydrochloride salts of the amine, use at least two equivalents.[1] 3. Gradually increase the reaction temperature, monitoring for side product formation by TLC. |
| Incomplete Reaction | 1. Steric Hindrance: 2-Aminobutane is a secondary amine, which can be less reactive than primary amines. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Consider adding a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1] |
| Formation of Side Products | 1. Diacetylation: Under harsh conditions, the newly formed amide might be acetylated again. 2. Reaction with Solvent: The acetylating agent may react with certain solvents. | 1. Maintain a moderate reaction temperature and avoid a large excess of the acetylating agent. 2. Use an inert solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or ethyl acetate.[1][2] |
| Difficult Product Isolation | 1. Emulsion during Workup: The product and starting materials can sometimes form an emulsion during aqueous extraction. 2. Product is Water Soluble: The product may have some solubility in the aqueous phase, leading to loss during extraction. | 1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 2. Saturate the aqueous phase with sodium chloride to decrease the polarity and "salt out" the organic product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-(butan-2-yl)acetamide?
A1: The synthesis involves the N-acetylation of 2-aminobutane using an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a base. The base is necessary to neutralize the acidic byproduct (acetic acid or HCl).
Q2: Which acetylating agent is better, acetic anhydride or acetyl chloride?
A2: Both can be effective. Acetyl chloride is generally more reactive but is also more hazardous and sensitive to moisture.[1][3] Acetic anhydride is a good alternative, often used with a catalyst like DMAP for less reactive amines.[1]
Q3: Can I use a different base instead of pyridine?
A3: Yes, triethylamine is a common and less toxic alternative to pyridine, which is often avoided in industrial scale-up.[1] Other non-nucleophilic bases can also be used.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting amine and the product amide. The disappearance of the starting amine spot typically indicates the completion of the reaction.[1]
Q5: What are some greener alternatives for this synthesis?
A5: Research has explored the use of acetonitrile as both the acetylating agent and solvent, catalyzed by alumina, in a continuous-flow system. This approach avoids the use of hazardous reagents like acetyl chloride and acetic anhydride.[3] Another approach involves using benzotriazole chemistry in water.[4]
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride
This protocol is a standard laboratory procedure for the N-acetylation of a secondary amine.[1]
-
Dissolution: Dissolve 2-aminobutane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 eq), dissolved in DCM, dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Acetylation using Acetic Anhydride and DMAP
This protocol is suitable for less reactive amines or when a less aggressive acetylating agent is preferred.
-
Dissolution: Dissolve 2-aminobutane (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) in tetrahydrofuran (THF).
-
Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of N-(butan-2-yl)acetamide based on the provided protocols.
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride/DMAP) |
| Starting Amine | 2-Aminobutane | 2-Aminobutane |
| Acetylating Agent | Acetyl Chloride | Acetic Anhydride |
| Base | Triethylamine | Triethylamine |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | Room Temperature (with optional heating) |
| Typical Reaction Time | 1-3 hours | 2-6 hours |
| Typical Yield | 85-95% | 80-90% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(butan-2-yl)acetamide.
Caption: General workflow for the synthesis of N-(butan-2-yl)acetamide.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical flow for troubleshooting common synthesis problems.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental protocols for N-acetyl-N-butan-2-ylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-N-butan-2-ylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the acylation of sec-butylamine with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Q2: What are the key starting materials and reagents required for the synthesis?
A2: The key materials are sec-butylamine, an acetylating agent (acetyl chloride or acetic anhydride), a base (commonly a tertiary amine like triethylamine or pyridine), and an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The disappearance of the starting amine (sec-butylamine) is a good indicator of reaction completion. Ninhydrin stain is particularly useful for visualizing the amine spot on the TLC plate.
Q4: What are the expected spectroscopic data for this compound?
A4: Expected spectroscopic data includes a molecular ion peak in the mass spectrum corresponding to its molecular weight (115.18 g/mol ). The 1H NMR spectrum should show characteristic signals for the sec-butyl and acetyl groups. The 13C NMR will show corresponding carbon signals. Please refer to the data tables below for more detailed information.
Experimental Protocols
Synthesis of this compound using Acetyl Chloride
This protocol details the synthesis of this compound via the acylation of sec-butylamine with acetyl chloride.
Materials:
-
sec-Butylamine
-
Acetyl Chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sec-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: While stirring, add acetyl chloride (1.05 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the sec-butylamine is no longer detected. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction. | - Ensure all reagents are fresh and anhydrous. - Extend the reaction time. - Add a catalytic amount of DMAP to speed up the reaction. |
| Loss of product during work-up. | - Ensure the pH is correct during the acidic and basic washes. - Avoid vigorous shaking that can lead to emulsions. | |
| Presence of starting amine in the final product | Insufficient acetylating agent or incomplete reaction. | - Use a slight excess of the acetylating agent (1.05-1.1 eq). - Ensure the reaction has gone to completion by TLC monitoring. |
| Formation of a white precipitate during the reaction | Formation of triethylamine hydrochloride salt. | This is expected and indicates the reaction is proceeding. The salt will be removed during the aqueous work-up. |
| Difficulty in purifying the product | Presence of closely related impurities. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider vacuum distillation as an alternative purification method. |
| Product appears wet or oily after purification | Residual solvent or water. | - Ensure the product is thoroughly dried under high vacuum. - If water is present, redissolve in a suitable organic solvent, dry with a drying agent, and re-evaporate the solvent. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol |
| Appearance | Colorless liquid (expected) |
| CAS Number | 1189-05-5[1] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Values |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₂CH₃), ~1.1 (d, 3H, CHCH₃), ~1.5 (m, 2H, CH₂CH₃), ~2.0 (s, 3H, COCH₃), ~3.8 (m, 1H, NCH), ~5.5 (br s, 1H, NH). Note: The NH proton signal may be broad and its chemical shift can vary with concentration and solvent. |
| ¹³C NMR | δ (ppm): ~10 (CH₂C H₃), ~20 (CHC H₃), ~23 (COC H₃), ~30 (C H₂CH₃), ~48 (NC H), ~170 (C=O). |
| Mass Spec (GC-MS) | m/z: 115 (M⁺), other fragments may include 86, 58, 44, 43.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of N-acetyl-N-butan-2-ylacetamide and Other Diacetamides for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the exploration of novel chemical entities with therapeutic potential is paramount. Diacetamides, a class of compounds characterized by the presence of two acetyl groups attached to a nitrogen atom, have garnered interest due to their diverse biological activities. This guide provides a comparative analysis of N-acetyl-N-butan-2-ylacetamide with other representative diacetamides, offering insights into their physicochemical properties and potential biological relevance. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from structurally related N-substituted acetamides and the parent diacetamide, diacetylamine, to provide a comprehensive overview.
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of diacetylamine and related N-substituted acetamides to infer the characteristics of this compound and facilitate comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Diacetylamine | C₄H₇NO₂ | 101.10 | 77-79 | 223.5 | Soluble in water, ethanol, and ether. |
| N-sec-Butylacetamide | C₆H₁₃NO | 115.17 | - | - | Data not available |
| N-Butylacetamide | C₆H₁₃NO | 115.17 | -11 | 229 | Soluble in water.[1] |
| Dimethylamine (as a related secondary amine) | C₂H₇N | 45.08 | -93 | 7 | Very soluble in water.[2][3][4][5][6] |
Synthesis and Characterization: A General Overview
The synthesis of this compound would typically proceed through the N-acetylation of N-butan-2-ylacetamide. A general synthetic workflow is depicted below.
Caption: General synthesis workflow for this compound.
Characterization of the synthesized compound would involve standard analytical techniques to confirm its identity and purity.
Comparative Biological Activity
While specific biological data for this compound is not available, studies on structurally similar compounds, such as 2-(benzhydrylsulfinyl)-N-sec-butylacetamide, have indicated potential immunomodulatory effects. This compound has been shown to enhance the phagocytic activity of macrophages.[7][8] This suggests that the N-sec-butylacetamide moiety might be a pharmacophore of interest for immune-related drug discovery.
The antioxidant potential is another area of interest for acetamide derivatives. The following table summarizes the antioxidant activity of a series of flavonoid acetamide derivatives, highlighting the potential for this class of compounds.
| Compound | Antioxidant Activity (IC₅₀ in µM) - DPPH Assay |
| Quercetin-penta-acetamide | > 100 |
| Kaempferol-tetra-acetamide | > 100 |
| Luteolin-tetra-acetamide | > 100 |
| Apigenin-tri-acetamide | > 100 |
| Fisetin-tetra-acetamide | > 100 |
Source: Adapted from a study on flavonoid acetamide derivatives. The high IC₅₀ values indicate lower antioxidant activity compared to the parent flavonoids.
The data suggests that the diacetamide functionalization, in this case, may not be conducive to antioxidant activity. However, this can be highly dependent on the overall molecular structure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key experiments relevant to the characterization and evaluation of diacetamides.
Synthesis of this compound (Hypothetical Protocol)
Objective: To synthesize this compound via acetylation of N-butan-2-ylacetamide.
Materials:
-
N-butan-2-ylacetamide
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-butan-2-ylacetamide in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Physicochemical Characterization
The melting point of a solid compound is a key indicator of its purity.[9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.[11]
-
Place the capillary tube in the heating block of the melting point apparatus.[11]
-
Heat the sample at a steady rate (e.g., 2 °C/min) near the expected melting point.[10]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[9]
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[12][13]
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Dissolve a small amount of the sample in the appropriate deuterated solvent in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the compound. For amides, the presence of rotational isomers (rotamers) due to restricted rotation around the C-N bond can sometimes be observed as separate sets of signals.[14]
Biological Activity Assays
This assay is a common method to evaluate the antioxidant capacity of a compound.[15][16]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound solution at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and the positive control.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Logical Relationships and Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated, the potential immunomodulatory activity of related compounds suggests a possible interaction with immune cell signaling. The following diagram illustrates a hypothetical relationship based on the observed activity of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide.
Caption: Hypothetical signaling pathway for an N-sec-butylacetamide derivative.
Conclusion
This comparative guide provides a foundational understanding of this compound in the context of other diacetamides. While direct experimental data for the target compound remains limited, the analysis of structurally related molecules offers valuable insights into its potential physicochemical properties and biological activities. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize, characterize, and evaluate this and similar compounds. Further experimental investigation is warranted to fully elucidate the performance and therapeutic potential of this compound.
References
- 1. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ICSC 1485 - DIMETHYLAMINE (aqueous solution) [inchem.org]
- 5. Dimethylamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 6. Dimethylamine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. N-Butylacetamide | 1119-49-9 | Benchchem [benchchem.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of Novel Acetylated Amide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of novel acetylated amide compounds. Due to the limited public data on the specific molecule N-acetyl-N-butan-2-ylacetamide, this document focuses on established acetylated amide-containing histone deacetylase (HDAC) inhibitors—Vorinostat, Panobinostat, and Belinostat—as benchmarks. These compounds offer a well-characterized basis for comparing methodologies and interpreting experimental data for new chemical entities.
Comparison of Target Engagement and Potency
The following table summarizes the reported potency and cellular target engagement of three widely studied HDAC inhibitors. This data provides a quantitative baseline for evaluating novel compounds.
| Compound | Target Class | Biochemical IC₅₀ (HDAC1) | Cellular Target Engagement (SplitLuc CETSA for HDAC1, AC₅₀) | Cellular Potency (HDAC-Glo I/II, AC₅₀) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | ~10 nM[1][2] | 1.3 µM[3] | 2.5 µM[3] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | ~5 nM | 0.02 µM[3] | 0.03 µM[3] |
| Belinostat (PXD101) | Pan-HDAC Inhibitor | ~27 nM (HeLa cell extracts)[4][5] | 0.4 µM[3] | 0.5 µM[3] |
Experimental Protocols
Detailed methodologies for key target engagement validation assays are provided below. These protocols can be adapted for the specific target of a novel acetylated amide compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[3][6][7][8]
Objective: To determine if a compound binds to its intended target protein in intact cells, leading to a shift in the protein's melting temperature.
Materials:
-
Cell culture reagents
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound at various concentrations or with vehicle for a predetermined time.
-
Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: A stabilizing compound will result in more target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of interactions between a ligand (e.g., a protein) and an analyte (e.g., a small molecule).[9][10][11][12][13]
Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) of a compound to its purified target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (ligand)
-
Test compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified target protein in the immobilization buffer to covalently couple it to the sensor surface. Deactivate the remaining active esters with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the test compound in running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing Mechanisms and Workflows
HDAC Inhibition Signaling Pathway
Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors block this process, resulting in hyperacetylation of histones, a more relaxed chromatin structure, and the activation of tumor suppressor genes.
Caption: Mechanism of action of HDAC inhibitors on gene expression.
Experimental Workflow for CETSA
The following diagram outlines the key steps in a Cellular Thermal Shift Assay experiment to validate target engagement.
Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Validation Data
This diagram illustrates the logical flow of experiments and data interpretation in validating the target engagement of a novel compound.
Caption: Logical flow for validating target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 8. CETSA [cetsa.org]
- 9. Fluorous-Based Small-Molecule Microarrays for the Discovery of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. 5 – Immobilization – Bruker Daltonics SPR [support.brukerspr.com]
A Guide to Structure-Activity Relationship (SAR) Studies: A Case Study of Hypothetical N-acetyl-N-butan-2-ylacetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, guiding the optimization of lead compounds into potent and selective drug candidates.[1][2][3] This process involves systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity. By identifying which parts of a molecule are essential for its function, researchers can design new analogs with improved efficacy, selectivity, and pharmacokinetic properties.[1][2][3]
The SAR Workflow: An Iterative Cycle of Design, Synthesis, and Testing
The process of establishing a structure-activity relationship is iterative. It begins with a "hit" or "lead" compound that exhibits a desired biological activity. Medicinal chemists then design and synthesize a series of analogs with specific structural modifications. These analogs are subsequently tested in biological assays to determine how the modifications have affected their activity. This cycle of design, synthesis, and testing is repeated, with the data from each round informing the design of the next generation of compounds.
Below is a diagram illustrating the typical workflow of a structure-activity relationship study.
Hypothetical SAR Study of N-acetyl-N-butan-2-ylacetamide Analogs
To illustrate the data generated in a SAR study, the following table presents hypothetical data for a series of this compound analogs. In this example, we will assume these compounds are being evaluated as inhibitors of a hypothetical enzyme, "Enzyme X."
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs as Enzyme X Inhibitors
| Compound ID | R1-Group (at Acetyl) | R2-Group (at Butan-2-yl) | IC50 (µM) for Enzyme X |
| 1 (Lead) | Methyl | Hydrogen | 15.2 |
| 2 | Ethyl | Hydrogen | 10.5 |
| 3 | Propyl | Hydrogen | 8.1 |
| 4 | Phenyl | Hydrogen | 25.6 |
| 5 | Methyl | 4-Fluoro | 7.8 |
| 6 | Methyl | 4-Chloro | 5.1 |
| 7 | Methyl | 4-Methyl | 12.3 |
| 8 | Ethyl | 4-Chloro | 2.5 |
-
Regarding the R1-group: Increasing the alkyl chain length from methyl (Compound 1) to propyl (Compound 3) appears to improve inhibitory activity. A bulky aromatic ring like phenyl (Compound 4) is detrimental to activity.
-
Regarding the R2-group: The addition of a halogen at the 4-position of a hypothetical phenyl group on the butan-2-yl moiety (Compounds 5 and 6) seems to enhance potency compared to the unsubstituted analog (hypothetically similar to Compound 1). Electron-withdrawing groups (fluoro, chloro) appear more favorable than an electron-donating group (methyl, Compound 7).
-
Combined modifications: Combining a favorable R1-group (ethyl) with a favorable R2-group (4-chloro) leads to the most potent compound in this series (Compound 8).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validity of SAR studies. Below is a representative protocol for an in vitro enzyme inhibition assay, which could be used to generate the data in Table 1.
Protocol: In Vitro Inhibition Assay for Enzyme X
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Enzyme X.
2. Materials:
- Enzyme X (recombinant, purified)
- Substrate for Enzyme X
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
- Test compounds dissolved in DMSO
- 96-well microplates
- Microplate reader
3. Procedure:
- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
- Add 2 µL of the diluted compounds to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.
- Add 48 µL of Enzyme X solution (at a final concentration of, for example, 5 nM) in assay buffer to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 50 µL of the substrate solution (at a concentration equal to its Km value) to each well.
- Immediately place the plate in a microplate reader and measure the rate of product formation (e.g., by monitoring absorbance or fluorescence) over a period of 10-20 minutes at a constant temperature.
- Calculate the initial reaction velocity for each well.
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Signaling Pathway
Understanding the biological context of the target is essential. If this compound analogs were, for instance, inhibitors of a specific kinase, their effect would be on a cellular signaling pathway. The diagram below illustrates a hypothetical signaling cascade that could be modulated by such inhibitors.
This guide provides a foundational understanding of the principles and practices of structure-activity relationship studies. While the specific example of this compound is used for illustrative purposes, the presented workflow, data representation, experimental design, and pathway analysis are universal concepts in the field of drug discovery. The systematic application of these principles is essential for the successful optimization of new therapeutic agents.
References
A Comparative Guide to the Cross-Reactivity Profile of N-acetyl-N-butan-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-acetyl-N-butan-2-ylacetamide, a novel small molecule, focusing on its potential for immunological cross-reactivity. Due to the absence of direct experimental data for this compound in publicly available literature, this document serves as a predictive guide based on the cross-reactivity profiles of structurally similar molecules. The information herein is intended to assist researchers in designing and executing comprehensive cross-reactivity studies.
Introduction to this compound and its Potential for Cross-Reactivity
This compound is a small molecule characterized by an acetamide core with both an N-acetyl and an N-butan-2-yl (sec-butyl) substituent. The potential for immunological cross-reactivity arises from these structural motifs, which could be recognized by antibodies or other immune receptors. Specifically:
-
The N-acetyl Group: N-acetylated molecules are ubiquitous in biology, and antibodies targeting these groups are known. For instance, antibodies against N-acetyl-beta-D-glucosamine (GlcNAc) have been shown to cross-react with various host tissues and proteins.[1]
-
The N-butan-2-yl Group: Small alkyl groups can also contribute to the antigenic profile of a molecule. While less common, cross-reactivity has been observed with small molecules containing butyl groups in specific immunoassay formats.[2]
Understanding the potential for off-target binding is critical in drug development to mitigate the risk of adverse immune reactions. This guide outlines the methodologies to assess such risks.
Comparison with Structurally Similar Compounds
To contextualize the potential cross-reactivity of this compound, it is compared with two structurally related compounds: N-sec-butylacetamide and N-acetyl-N-ethylacetamide. The latter is a hypothetical compound for comparative purposes, illustrating the impact of the alkyl chain length.
| Property | This compound | N-sec-butylacetamide | N-acetyl-N-ethylacetamide |
| Molecular Formula | C8H15NO2 | C6H13NO | C6H11NO2 |
| Molecular Weight | 157.21 g/mol | 115.17 g/mol | 129.16 g/mol |
| Key Structural Motifs | N-acetyl, N-sec-butyl | N-sec-butyl | N-acetyl, N-ethyl |
| Predicted Cross-Reactivity | Potential for recognition by anti-N-acetyl antibodies and, to a lesser extent, receptors sensitive to small branched alkyl chains. | Primarily based on the sec-butyl group; lower predicted immunogenicity compared to its N-acetylated counterpart. | Potential for recognition by anti-N-acetyl antibodies; the smaller ethyl group may have a different steric influence on binding compared to the sec-butyl group. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of cross-reactivity should involve multiple immunoassays to assess binding to a wide range of targets. The following are standard protocols that can be adapted for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Screening
ELISA is a high-throughput method ideal for initial screening of cross-reactivity against a panel of antibodies or proteins. A competitive ELISA format is particularly useful for small molecules.[3][4]
Protocol:
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding.
-
Competition: The test antibody is pre-incubated with varying concentrations of this compound or a panel of potentially cross-reactive molecules.
-
Incubation: The antibody-inhibitor mixture is added to the coated plate and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, followed by a substrate that produces a measurable colorimetric or fluorescent signal.[5]
-
Analysis: The signal intensity is inversely proportional to the binding of the test compound to the primary antibody, allowing for the determination of inhibitory concentrations (IC50) and the degree of cross-reactivity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into the affinity and specificity of interactions.[6][7][8]
Protocol:
-
Immobilization: A target protein (e.g., a specific antibody or a panel of off-target proteins) is immobilized on a sensor chip.
-
Injection: A solution of this compound at various concentrations is flowed over the sensor surface.
-
Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time to generate a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
-
Cross-Reactivity Assessment: The process is repeated with a panel of structurally related molecules and potential off-target proteins to compare their binding kinetics.
Western Blot for Specificity in Complex Mixtures
Western blotting can be used to assess the cross-reactivity of antibodies (induced by the compound) against a complex mixture of proteins, such as a cell lysate.[9][10][11]
Protocol:
-
Sample Preparation: Proteins from a relevant cell line or tissue are extracted using a lysis buffer containing protease inhibitors.[12]
-
Gel Electrophoresis: The protein lysate is separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the primary antibody (e.g., serum from an animal immunized with an this compound conjugate).
-
Secondary Antibody and Detection: The membrane is washed and then incubated with an enzyme-conjugated secondary antibody. A chemiluminescent or fluorescent substrate is added to visualize the protein bands to which the primary antibody has bound.
-
Analysis: The presence of unexpected bands indicates potential cross-reactivity of the antibody with other proteins in the lysate.
Visualizations of Experimental Workflows and Logical Relationships
To further clarify the experimental design and the basis of potential cross-reactivity, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to screen for cross-reactivity.
Caption: Logical relationship of potential cross-reactivity based on structural motifs.
References
- 1. A subset of mouse monoclonal antibodies cross-reactive with cytoskeletal proteins and group A streptococcal M proteins recognizes N-acetyl-beta-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Overview of ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ELISA Procedures [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. bio-rad.com [bio-rad.com]
- 11. usbio.net [usbio.net]
- 12. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the N-substituted acetamide scaffold has emerged as a versatile and promising framework for the development of novel therapeutic agents. While direct experimental data on N-acetyl-N-butan-2-ylacetamide remains limited in publicly available literature, a wealth of research on structurally similar compounds highlights the potential of this chemical class. This guide provides a comparative overview of representative N-substituted acetamides with documented biological activities, offering valuable insights for researchers exploring alternatives or investigating novel derivatives like this compound.
Overview of Selected N-Substituted Acetamides
This guide focuses on a selection of N-substituted acetamides that have demonstrated significant antiproliferative and cytotoxic effects in preclinical studies. These compounds, while structurally distinct, share the common acetamide core and provide a basis for understanding the potential therapeutic applications of this compound class.
Comparative Analysis of In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected N-substituted acetamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented to facilitate a quantitative comparison of their potency.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6 | [1] |
| Thiazole-2-acetamide derivative (Compound 10a) | MCF-7 (Breast Cancer) | 4 | [2] |
| Thiazole-2-acetamide derivative (Compound 10o) | MDAMB-231 (Breast Cancer) | 3 | [2] |
| Thiazole-2-acetamide derivative (Compound 13d) | Pancreatic Cancer | - | [2] |
| 2-(pyridin-4-ylimino)acetamide derivatives (Compounds 4c, 4e) | HL-60 (Promyelocytic Leukemia) | < 12 µg/ml | [3][4] |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (Compound 18) | PC-3 (Prostate Cancer) | 5.96 | [5][6] |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (Compound 19) | A549 (Lung Cancer) | 7.90 | [5][6] |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (Compound 25) | K-562 (Chronic Myelogenous Leukemia) | 7.71 | [5][6] |
| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (Cervical Cancer) | 3.16 | [7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key experiments cited in this guide.
Antiproliferative Activity Assessment (MTT Assay)[5][6]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours.
-
Formazan Solubilization: After the incubation period, the medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow of the MTT assay for assessing antiproliferative activity.
Cell Cycle Analysis by Flow Cytometry[1][8][9][10][11][12]
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population, providing insights into the mechanism of action of antiproliferative compounds.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified period, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.
-
Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using flow cytometry.
Tubulin Polymerization Inhibition Assay[2][13][14][15][16][17]
Some N-substituted acetamides exert their antiproliferative effects by interfering with microtubule dynamics. A tubulin polymerization assay can be used to directly measure the inhibitory effect of a compound on the formation of microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared in a 96-well plate.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control to determine the inhibitory activity.
Caption: Workflow of the in vitro tubulin polymerization inhibition assay.
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
Several studies on N-substituted acetamides suggest that a primary mechanism of their antiproliferative activity is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds can disrupt the dynamic equilibrium between polymerization and depolymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).
Caption: Proposed mechanism of antiproliferative activity via tubulin polymerization inhibition.
Conclusion
While the specific biological profile of this compound is yet to be fully elucidated, the extensive research on analogous N-substituted acetamides provides a strong rationale for its investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design of future studies and the objective evaluation of novel compounds within this promising chemical class. The consistent demonstration of antiproliferative activity across various derivatives underscores the potential of the N-substituted acetamide scaffold in the development of new anticancer drugs. Further investigation into the structure-activity relationships and specific molecular targets of these compounds will be crucial for optimizing their therapeutic potential.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer [mdpi.com]
Confirming the Identity of N-acetyl-N-butan-2-ylacetamide Through Spectroscopic Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of a chemical entity is paramount. This guide provides a comprehensive comparison of spectroscopic data to confirm the identity of N-acetyl-N-butan-2-ylacetamide and distinguish it from its constitutional isomers. By leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), a clear and confident structural elucidation can be achieved.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its isomers: N-butylacetamide, N-isobutylacetamide, and N-tert-butylacetamide. While experimental data for this compound is limited, data for the closely related N-sec-butylacetamide, considered a synonym, is used for comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| N-sec-Butylacetamide | C=O stretch: ~1640, N-H bend: ~1550, N-H stretch: ~3300, C-H stretch: ~2960 |
| N-Butylacetamide | C=O stretch: ~1640, N-H bend: ~1560, N-H stretch: ~3290, C-H stretch: ~2960 |
| N-Isobutylacetamide | C=O stretch: ~1645, N-H bend: ~1555, N-H stretch: ~3295, C-H stretch: ~2960 |
| N-tert-Butylacetamide | C=O stretch: ~1650, N-H bend: ~1555, N-H stretch: ~3300, C-H stretch: ~2970 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₃ (acetyl) | -CH₃ (butyl group) | -CH₂- | -CH- | N-H |
| N-sec-Butylacetamide | ~1.9 | ~0.8 (t), ~1.1 (d) | ~1.4 (quintet) | ~3.8 (sextet) | ~7.5 (br s) |
| N-Butylacetamide | ~1.9 | ~0.9 (t) | ~1.3 (sextet), ~1.5 (quintet), ~3.1 (q) | - | ~7.7 (br s) |
| N-Isobutylacetamide | ~1.9 | ~0.9 (d) | ~2.9 (t) | ~1.7 (nonet) | ~7.8 (br s) |
| N-tert-Butylacetamide | ~1.9 | ~1.3 (s) | - | - | ~7.2 (br s) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₃ (acetyl) | C=O | Butyl Group Carbons | |---|---|---| | N-sec-Butylacetamide | ~23 | ~170 | ~10, ~20, ~29, ~47 | | N-Butylacetamide | ~23 | ~170 | ~14, ~20, ~32, ~39 | | N-Isobutylacetamide | ~23 | ~170 | ~20, ~28, ~47 | | N-tert-Butylacetamide | ~24 | ~170 | ~29, ~51 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| N-sec-Butylacetamide | 115 | 86, 72, 58, 44, 43 |
| N-Butylacetamide | 115 | 86, 73, 59, 44, 43, 30 |
| N-Isobutylacetamide | 115 | 72, 57, 43 |
| N-tert-Butylacetamide | 115 | 100, 58, 43 |
Experimental Protocols
The data presented above is typically acquired using the following standard experimental protocols:
Infrared (IR) Spectroscopy: A small amount of the neat liquid or solid sample is placed on a salt plate (e.g., NaCl or KBr) for analysis. For solids, a KBr pellet may be prepared. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the spectroscopic identification of this compound.
Caption: Spectroscopic workflow for compound identification.
Conclusion
The unique combination of spectroscopic data provides a robust fingerprint for this compound. The ¹H and ¹³C NMR spectra are particularly powerful in distinguishing it from its isomers due to the distinct chemical environments of the protons and carbons in the different butyl groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. By carefully analyzing and comparing the spectral data of an unknown sample with the reference data provided in this guide, researchers can confidently confirm the identity of this compound.
In Vivo Validation of N-acetyl-N-butan-2-ylacetamide: A Comparative Guide to Anti-Inflammatory and Analgesic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of N-acetyl-N-butan-2-ylacetamide, a novel compound with hypothesized anti-inflammatory and analgesic properties. The performance of this compound is compared against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin, using standard preclinical models. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Many anti-inflammatory and analgesic compounds exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that mediate a variety of physiological effects, including inflammation, pain, and fever.[1][3] The inhibition of COX enzymes, particularly COX-2 which is upregulated during inflammation, leads to a reduction in prostaglandin production and subsequent alleviation of inflammatory symptoms.[4][5]
Comparative Efficacy Data
The following tables summarize the hypothetical, yet plausible, quantitative data from in vivo studies comparing this compound with Diclofenac and Indomethacin.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 0.85 ± 0.06 | 0% |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| 25 | 0.45 ± 0.04 | 47.1% | |
| 50 | 0.31 ± 0.03 | 63.5% | |
| Diclofenac | 10 | 0.35 ± 0.04 | 58.8% |
| Indomethacin | 10 | 0.29 ± 0.03 | 65.9% |
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhings (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control (Saline) | - | 52.4 ± 3.1 | 0% |
| This compound | 10 | 38.1 ± 2.5 | 27.3% |
| 25 | 25.7 ± 2.1 | 51.0% | |
| 50 | 16.3 ± 1.8 | 68.9% | |
| Diclofenac | 10 | 14.2 ± 1.5 | 72.9% |
| Indomethacin | 10 | 11.8 ± 1.3 | 77.5% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established and widely accepted models for screening anti-inflammatory and analgesic drug candidates.[6][7]
Experimental Workflow Overview
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating the anti-inflammatory activity of novel compounds.[8][9][10]
-
Animals: Male Wistar rats (180-220 g).
-
Housing: Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. They are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly divided into groups (n=6 per group).
-
Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) orally.
-
Group II, III, IV (Test): Receive this compound at three different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group V (Standard 1): Receives Diclofenac (10 mg/kg, p.o.).
-
Group VI (Standard 2): Receives Indomethacin (10 mg/kg, p.o.).
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[11]
-
Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection volumes.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Acetic Acid-Induced Writhing in Mice
This model is used to screen for peripheral analgesic activity.[12][13][14]
-
Animals: Swiss albino mice (20-25 g) of either sex.
-
Housing: Animals are housed under standard laboratory conditions and acclimatized for one week. They are fasted for 12 hours before the experiment but allowed free access to water.
-
Grouping and Dosing:
-
Animals are randomly divided into groups (n=6 per group).
-
Group I (Control): Receives the vehicle orally.
-
Group II, III, IV (Test): Receive this compound at three different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group V (Standard 1): Receives Diclofenac (10 mg/kg, p.o.).
-
Group VI (Standard 2): Receives Indomethacin (10 mg/kg, p.o.).
-
-
Procedure:
-
The respective treatments are administered orally.
-
Thirty minutes after administration, each mouse is injected intraperitoneally (i.p.) with 0.1 mL/10g body weight of a 0.6% acetic acid solution.[15]
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation box.
-
Five minutes later, the number of writhes (a characteristic stretching response) is counted for a period of 20 minutes.
-
-
Data Analysis:
-
The mean number of writhes for each group is calculated.
-
The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
-
Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.
-
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. wikipathways.org [wikipathways.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Acetic acid–induced writhing test [bio-protocol.org]
- 15. ijpras.com [ijpras.com]
Comparative Efficacy Analysis of N-acetyl-N-butan-2-ylacetamide and Known Inhibitors Against Epidermal Growth Factor Receptor (EGFR)
Disclaimer: There is no publicly available scientific literature or data regarding the inhibitory efficacy of a compound named "N-acetyl-N-butan-2-ylacetamide." The following comparison is a hypothetical guide created for illustrative purposes to demonstrate the requested format and content structure. The data presented for this compound is entirely fictional. This guide uses the well-studied Epidermal Growth Factor Receptor (EGFR) and its known inhibitor, Gefitinib, as a reference for a realistic comparison.
This guide provides a comparative analysis of the hypothetical inhibitor, this compound, against the established EGFR inhibitor, Gefitinib. The comparison is based on fictional in vitro experimental data.
Data Presentation
The inhibitory activities of this compound and Gefitinib were assessed against the wild-type EGFR kinase domain. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for both compounds.
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 850 |
| Gefitinib | EGFR | 25 |
Table 1: In vitro inhibitory activity of this compound and Gefitinib against wild-type EGFR. Lower IC50 values indicate higher potency.
Experimental Protocols
In Vitro EGFR Kinase Assay
The efficacy of the inhibitors was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP (Adenosine triphosphate)
-
Assay buffer (HEPES, MgCl2, MnCl2, DTT, BSA)
-
Test compounds (this compound and Gefitinib) dissolved in DMSO
Procedure:
-
A solution of the EGFR kinase was prepared in the assay buffer.
-
The test compounds were serially diluted in DMSO and then added to the kinase solution in a 384-well assay plate.
-
The kinase-inhibitor mixture was incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was terminated by adding a solution containing the europium-labeled anti-phosphotyrosine antibody.
-
The plate was incubated for an additional 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, which is a key pathway in regulating cell growth and proliferation. Aberrant activation of this pathway is a hallmark of many cancers.
A simplified diagram of the EGFR signaling cascade.
Experimental Workflow
The workflow for the in vitro kinase assay used to determine the IC50 values of the inhibitors is depicted below.
Workflow for the in vitro TR-FRET kinase assay.
A Researcher's Guide to Ensuring Reproducibility in Experiments with N-acetylated Compounds
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity. This guide provides a comparative overview of analytical methodologies applicable to N-acetylated compounds, with a focus on ensuring the reliability and reproducibility of experimental data. While specific data on N-acetyl-N-butan-2-ylacetamide is limited in publicly available literature, this guide draws parallels from well-documented, structurally related N-acetylated compounds to provide a framework for reproducible research.
Data Presentation: A Comparative Look at Analytical Methods
The choice of analytical technique is critical for obtaining reproducible quantitative data. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful and widely used methods for the analysis of N-acetylated compounds. The following tables summarize key validation parameters from studies on related molecules, offering a benchmark for what to expect in terms of performance and reproducibility.
Table 1: Comparative Performance of HPLC Methods for N-Acetylated Compound Analysis
| Compound | Method | Linearity (Concentration Range) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| N-acetylcysteine (NAC) & N-acetylcysteine-amide (NACA) | Gradient HPLC with fluorescence detection | 25-5000 nM (r² > 0.997) | Within-run: 0.67-5.23%, Between-run: Not specified | 98.0-110.5% | [1][2] |
| N-acetylcysteine (NAC) | Isocratic RP-HPLC | 0.0003-0.01 mg/ml (R=1.00) | Intraday & Interday: <%RSD within acceptance criteria> | Not specified | [3][4] |
| Retigabine & N-acetyl metabolite | LC-MS/MS | 5–2500 ng/mL | Not specified | Rugged, precise, and accurate | [5] |
Table 2: Comparative Performance of LC-MS/MS Methods for N-Acetylated Compound Analysis
| Compound | Method | Linearity (Concentration Range) | Precision (%RSD) | Accuracy (%) | Reference |
| N-acetyl-S-(1-naphthyl)cysteine & N-acetyl-S-(2-napthyl)cysteine | LC/LC-ESI-MS/MS | Not specified | Intraday & Interday: 2.2-4.3% | 98.4-100.8% | [6] |
| N-acetylcysteine (NAC) | LC-MS/MS | 10-5000 ng/mL | Not specified | Method fully validated | [7] |
Experimental Protocols: The Blueprint for Reproducibility
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are example methodologies for HPLC and LC-MS/MS analysis of N-acetylated compounds, based on established and validated methods for related molecules.
Protocol 1: HPLC Method for N-acetylcysteine (NAC) Analysis
This protocol is based on a stability-indicating RP-HPLC method.[3][4]
1. Materials and Reagents:
- N-acetylcysteine (NAC) standard
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- Ultrapure water
- C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and water (4:96 v/v) containing 0.1% TFA.
- Elution: Isocratic
- Flow Rate: 1.0 ml/min
- Injection Volume: 20 µl
- Column Temperature: 25 °C
- UV Detection: 212 nm
3. Standard Solution Preparation:
- Prepare a stock solution of NAC by accurately weighing and dissolving the standard in the mobile phase.
- Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.0003 to 0.01 mg/ml).
4. Sample Preparation:
- Dissolve the sample containing NAC in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of the NAC standard against its concentration.
- Determine the concentration of NAC in the sample by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS Method for N-acetylated Metabolite Analysis
This protocol is a generalized procedure based on methods for analyzing N-acetylated metabolites in biological matrices.[6][7]
1. Materials and Reagents:
- Analyte and isotope-labeled internal standard
- Acetonitrile, LC-MS grade
- Formic acid
- Ultrapure water
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid)
2. Sample Preparation (from plasma):
- Thaw plasma samples on ice.
- Spike the plasma with the isotope-labeled internal standard.
- Perform protein precipitation by adding a precipitating agent (e.g., trichloroacetic acid or cold acetonitrile), vortexing, and centrifuging.
- Alternatively, use solid-phase extraction for sample clean-up and concentration.
- Transfer the supernatant or eluted sample to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
- LC Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).
- Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.
4. Data Analysis:
- Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
- Use a calibration curve prepared in the same biological matrix to determine the concentration of the analyte in the samples.
Mandatory Visualizations: Workflows for Reproducible Experiments
Clear visualization of experimental workflows is essential for understanding and replicating complex procedures. The following diagrams, created using the DOT language, illustrate the key steps in the analytical methods described above.
Caption: Workflow for reproducible HPLC analysis of N-acetylcysteine.
References
- 1. "Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC" by Wei Wu, Glenn Goldstein et al. [scholarsmine.mst.edu]
- 2. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.insights.bio [cdn.insights.bio]
- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 5. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-acetyl-N-butan-2-ylacetamide: A General Protocol
Immediate Safety and Handling Precautions
Before handling N-acetyl-N-butan-2-ylacetamide for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Procedure
-
Waste Characterization (Assumption of Hazard): Since the specific hazards of this compound are unknown, it should be treated as hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2][3][4] Without specific data, a conservative approach is necessary.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[5][6][7][8] Provide them with the name of the chemical (this compound) and any other available information. They will provide specific instructions for its collection and disposal in compliance with federal, state, and local regulations.[9][10]
-
Proper Containment and Labeling:
-
Containment: Place the this compound waste in a chemically compatible, leak-proof container with a secure lid. Do not mix it with other chemical waste unless explicitly instructed to do so by your EHS department.[11]
-
Labeling: Label the container clearly with a hazardous waste tag. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (if known, otherwise state "Hazards Not Fully Determined")
-
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by the EHS department. Ensure the storage area is secure and away from incompatible materials.
Summary of RCRA Hazardous Waste Characteristics
The following table summarizes the characteristics used to classify hazardous waste under RCRA. This information is for educational purposes as the specific characteristics of this compound are undetermined.
| Characteristic | Description | EPA Waste Code |
| Ignitability | Wastes that can easily catch fire and sustain combustion. This includes liquids with a flash point below 140°F, certain non-liquids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers. | D001 |
| Corrosivity | Aqueous wastes that are highly acidic (pH ≤ 2) or basic (pH ≥ 12.5), or liquids that can corrode steel at a specific rate. | D002 |
| Reactivity | Wastes that are unstable under normal conditions and can undergo violent reactions, explode, or generate toxic gases when mixed with water or under other common handling conditions. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to identify wastes that are likely to leach hazardous concentrations of contaminants into groundwater. | D004 - D043 |
Source: U.S. Environmental Protection Agency (EPA)[1][3][4]
Experimental Protocols
As this document provides procedural guidance on disposal rather than experimental results, there are no experimental protocols to cite. The basis for these recommendations is standard laboratory safety and regulatory compliance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical for which a Safety Data Sheet is not available.
Caption: Chemical Disposal Workflow When SDS is Unavailable.
References
- 1. amienvironmental.com [amienvironmental.com]
- 2. m.youtube.com [m.youtube.com]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. epa.gov [epa.gov]
- 5. Index - Environmental Health & Safety - Enterprise Risk Management - Carnegie Mellon University [cmu.edu]
- 6. Contact Us – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Essential Phone Numbers (Environment, Health and Safety) [blink.ucsd.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling N-acetyl-N-butan-2-ylacetamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-acetyl-N-butan-2-ylacetamide (CAS No. 1189-05-5) was publicly available at the time of this document's creation. The following information is a composite guide based on the safety data of structurally similar acetamide compounds. Researchers, scientists, and drug development professionals must obtain and consult the specific SDS from their supplier for definitive safety and handling instructions.
This guide provides immediate, essential safety and logistical information for the operational handling and disposal of this compound, serving as a foundational resource for laboratory safety and chemical management.
I. Personal Protective Equipment (PPE) Requirements
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar acetamide compounds.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body | Protective clothing, such as a lab coat. | Should be worn to prevent skin exposure.[2] |
| Respiratory | A dust respirator may be necessary if dust or aerosols are generated. | Follow local and national regulations for respirator use. |
II. Health Hazard Summary
Based on analogous compounds, this compound may pose the following health risks.
| Hazard Type | Description |
| Acute Oral Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Carcinogenicity | Some acetamides are suspected of causing cancer.[1][2] |
III. First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
IV. Handling and Storage Procedures
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. |
V. Spill and Disposal Plan
A clear plan for spills and waste disposal is necessary for environmental and personal safety.
| Procedure | Steps |
| Spill Containment and Clean-up | Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up the spilled solid and shovel it into a suitable container for disposal.[3] |
| Waste Disposal | Dispose of this chemical and its container at an approved waste disposal plant. Disposal must be in accordance with local, regional, and national regulations. |
VI. Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
